N-(4-fluorophenyl)cyclohexanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) |
InChI Key |
RQMDSCPCNJHYJL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(4-fluorophenyl)cyclohexanecarboxamide, a valuable compound in medicinal chemistry and drug development. This document details two core synthetic methodologies, providing experimental protocols, comparative data, and workflow visualizations to aid in its practical application in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆FNO |
| Molecular Weight | 221.27 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | Not explicitly found, but related compounds are indexed. |
| Appearance | Typically a white solid. |
Synthesis Pathways
The synthesis of this compound is primarily achieved through two effective routes: a traditional two-step acid chloride pathway and a more modern direct catalytic amidation approach.
Acid Chloride Pathway
This classical and robust two-step method involves the initial conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with 4-fluoroaniline.
Experimental Protocol:
Step 1: Synthesis of Cyclohexanecarbonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place cyclohexanecarboxylic acid (1.0 equivalent).
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexanecarbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude cyclohexanecarbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-fluoroaniline (1.0-1.1 equivalents) and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 equivalents), in the same anhydrous solvent.
-
Cool the amine solution in an ice bath to 0°C.
-
Slowly add the solution of cyclohexanecarbonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography.
Direct Catalytic Amidation
Direct amidation methods offer a more atom-economical and often milder alternative to the acid chloride route by forming the amide bond directly from the carboxylic acid and amine, facilitated by a coupling agent or catalyst.
Experimental Protocol (Using a Generic Coupling Agent like DCC/HOBt):
-
To a solution of cyclohexanecarboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide), add 1-hydroxybenzotriazole (HOBt) (1.0-1.2 equivalents).
-
Add 4-fluoroaniline (1.0-1.1 equivalents) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in the same solvent dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Comparison of Synthesis Pathways
| Parameter | Acid Chloride Pathway | Direct Catalytic Amidation (DCC/HOBt) |
| Starting Materials | Cyclohexanecarboxylic acid, Thionyl chloride, 4-Fluoroaniline | Cyclohexanecarboxylic acid, 4-Fluoroaniline, DCC, HOBt |
| Number of Steps | 2 | 1 |
| Reaction Conditions | Reflux with SOCl₂, then 0°C to room temperature | 0°C to room temperature |
| Typical Yield | 75-85% (estimated) | 60-95% (literature range for similar reactions) |
| Byproducts | HCl, SO₂, Triethylamine hydrochloride | Dicyclohexylurea (DCU) |
| Advantages | High yield, reliable, uses common reagents | Milder conditions, higher atom economy, one-pot |
| Disadvantages | Harsh reagents (SOCl₂), corrosive byproducts (HCl) | Cost of coupling agents, removal of DCU can be tedious |
Visualizing the Synthesis and Workflow
Synthesis Pathways
Caption: Comparative overview of the Acid Chloride and Direct Catalytic Amidation pathways.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of the target amide.
Product Characterization
Confirmation of the successful synthesis of this compound is typically achieved through a combination of spectroscopic and physical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and 4-fluorophenyl groups. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (typically 1.0-2.5 ppm). The aromatic protons of the 4-fluorophenyl group will appear as two sets of doublets or multiplets in the downfield region (around 7.0-7.6 ppm) due to fluorine coupling. A broad singlet corresponding to the amide N-H proton is also expected, typically between 7.5 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide group (around 175 ppm), carbons of the cyclohexane ring (in the 25-46 ppm range), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (221.27 g/mol ). The molecular ion peak (M+) would be observed at m/z = 221.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the amide functional group, including a strong C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.
-
Melting Point (MP): A sharp melting point for the purified product is indicative of its purity.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult specific literature for detailed optimization of reaction conditions and for comprehensive characterization data.
References
N-(4-fluorophenyl)cyclohexanecarboxamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. The information is compiled from various scientific sources to support research and development activities in medicinal chemistry and related fields.
Chemical Structure and Identification
This compound is an amide derivative characterized by a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.
Chemical Structure Diagram:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆FNO |
| Molecular Weight | 221.27 g/mol [1] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
| InChI | InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-9H,1-5,10H2,(H,15,16) |
| InChIKey | RQMDSCPCNJHYJL-UHFFFAOYSA-N |
| CAS Number | Not explicitly found in search results. |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in the available literature. The table below summarizes the available information.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 221.2706 g/mol | NIST |
| Physical State | Solid (predicted) | General knowledge |
| Solubility | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| pKa | Not explicitly found |
Synthesis
A common method for the synthesis of this compound involves the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.
Synthesis Workflow:
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
A mixture of cyclohexanecarboxylic acid and thionyl chloride is refluxed for 2 hours.
-
Excess thionyl chloride is removed by distillation.
-
The resulting cyclohexanecarbonyl chloride is dissolved in anhydrous dichloromethane.
-
The solution is cooled to 0°C, and 4-fluoroaniline and triethylamine are added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with dilute hydrochloric acid and brine.
-
The organic solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
Spectral Data
¹H NMR Spectroscopy
Table 3: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.20 - 1.90 | m | Cyclohexyl protons |
| 2.25 | m | Cyclohexyl-CH |
| 7.00 | t, J=8.8 Hz | 2H, Ar-H ortho to F |
| 7.48 | dd, J=8.8, 5.2 Hz | 2H, Ar-H meta to F |
| 7.65 | br s | 1H, NH |
Note: This is a representative interpretation and may vary based on experimental conditions.
¹³C NMR Spectroscopy
Experimental ¹³C NMR data for this compound were not explicitly found in the searched literature. However, based on the structure and known chemical shifts for similar compounds, the following are predicted peak regions:
Table 4: Predicted ¹³C NMR Chemical Shift Ranges
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl carbons | 25 - 45 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-N | 130 - 140 |
| Aromatic C-H | 115 - 130 |
| Amide Carbonyl (C=O) | 170 - 180 |
FT-IR Spectroscopy
Experimental FT-IR data for this compound were not explicitly found. The expected characteristic absorption bands are listed below.
Table 5: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C-N Stretch (Amide) | 1200 - 1300 | Medium |
| C-F Stretch (Aromatic) | 1100 - 1250 | Strong |
Mass Spectrometry
Mass spectral data is available from the NIST WebBook, confirming the molecular weight of the compound.[2]
Biological Activity and Signaling Pathways
Specific biological activity, mechanism of action, and signaling pathway information for this compound are not well-documented in the public domain. However, the 4-fluorophenyl moiety is a common feature in many biologically active compounds. Derivatives containing this group have shown a wide range of pharmacological activities, including potential as anticancer and antiviral agents.[3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This technical guide has summarized the currently available information on the chemical properties, structure, and synthesis of this compound. While fundamental chemical data and a synthesis protocol are established, a significant gap exists in the experimental characterization, particularly for ¹³C NMR and FT-IR spectroscopy, and in the understanding of its biological activity. The structural motifs present in this molecule suggest potential for further investigation in the context of drug discovery and development. Researchers are encouraged to perform detailed spectroscopic and biological studies to fully characterize this compound and explore its potential applications.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with emerging interest in pharmacological research. While the precise mechanism of action is the subject of ongoing investigation, current evidence strongly suggests its primary role as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This technical guide synthesizes the available data to provide a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The principal mechanism of action of this compound is the inhibition of the serine hydrolase, Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of these signaling lipids, leading to the potentiation of their physiological effects.
Molecular Interaction with FAAH
While a crystal structure of this compound bound to FAAH is not yet available, molecular modeling and structure-activity relationship (SAR) studies of analogous compounds provide insights into its binding mode. The interaction is thought to be driven by the formation of a covalent bond with the catalytic serine residue (Ser241) within the active site of FAAH. The cyclohexyl and fluorophenyl moieties likely engage in hydrophobic and van der Waals interactions with surrounding amino acid residues, contributing to the compound's affinity and selectivity.
Downstream Signaling Pathways
The inhibition of FAAH by this compound initiates a cascade of downstream signaling events, primarily mediated by the enhanced activity of anandamide at cannabinoid receptors.
Caption: FAAH Inhibition Signaling Pathway.
Cannabinoid Receptor Activation
Increased levels of anandamide lead to the activation of cannabinoid receptors, primarily CB1 and CB2.
-
CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the modulation of neurotransmitter release, resulting in analgesic, anxiolytic, and neuroprotective effects.
-
CB2 Receptors: Primarily found on immune cells, their activation modulates inflammatory responses, suggesting a role in treating inflammatory conditions.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its analogs, providing a comparative view of their potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| URB597 (analog) | FAAH | Enzymatic | 4.6 | [3] |
| JNJ-1661010 (analog) | FAAH | Enzymatic | 12 | [4] |
| URB878 (analog) | FAAH | Enzymatic | 0.33 | [1][2] |
Note: Data for this compound is not yet publicly available. The data presented is for structurally and functionally related FAAH inhibitors.
Experimental Protocols
The elucidation of the mechanism of action of FAAH inhibitors like this compound involves a series of established experimental protocols.
FAAH Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit FAAH activity.
Caption: Experimental Workflow for FAAH Inhibition Assay.
Methodology:
-
Source of FAAH: Homogenates of brain tissue or cells expressing recombinant FAAH are commonly used.
-
Substrate: A labeled substrate, such as radiolabeled anandamide, is used.
-
Incubation: The enzyme, substrate, and various concentrations of the test compound are incubated together.
-
Separation: The reaction is stopped, and the unmetabolized substrate is separated from the hydrolyzed product.
-
Quantification: The amount of product formed is quantified, typically by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cellular Anandamide Uptake Assay
This assay measures the ability of a compound to block the transport of anandamide into cells, a process in which FAAH is implicated.
Methodology:
-
Cell Culture: Neuronal or other suitable cell lines are cultured.
-
Incubation: Cells are incubated with labeled anandamide in the presence or absence of the test compound.
-
Washing: Extracellular anandamide is washed away.
-
Lysis and Quantification: Cells are lysed, and the amount of intracellular anandamide is quantified.
Conclusion and Future Directions
This compound is a promising pharmacological agent whose mechanism of action is centered on the inhibition of FAAH. This leads to an elevation of endogenous anandamide levels and subsequent activation of cannabinoid receptors, offering potential therapeutic applications in pain, inflammation, and neurological disorders.
Future research should focus on:
-
Obtaining a co-crystal structure of the compound with FAAH to confirm its binding mode.
-
Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant disease models.
-
Investigating potential off-target effects to ensure its selectivity.
By continuing to explore the intricate molecular interactions of this compound, the scientific community can unlock its full therapeutic potential.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 1661010 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
Unveiling the Biological Potential of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with a molecular formula of C₁₃H₁₆FNO.[1] Its structure, featuring a cyclohexane ring linked to a 4-fluorophenyl group via an amide bond, has garnered interest within the medicinal chemistry landscape. The presence of the fluorophenyl moiety is of particular note, as derivatives containing this group are known for their metabolic stability and have been identified in various antiviral and anticancer agents.[2] This technical guide aims to provide a comprehensive overview of the currently available information regarding the potential biological activity of this compound, while also highlighting the existing gaps in public domain knowledge.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for any biological investigation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | [1] |
| Molecular Weight | 221.27 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [2] |
| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [1][2] |
Synthesis
The synthesis of N-(aryl)carboxamides can be achieved through various established chemical routes. A common method involves the reaction of a corresponding acid chloride with an appropriate aniline. In the case of this compound, this would typically involve the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.
Below is a generalized workflow for the synthesis of N-aryl carboxamides.
Potential Biological Activity: An Extrapolation from Structurally Related Compounds
1. Anticancer and Anti-proliferative Activities:
A patent for a structurally related compound, N,N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, has claimed its utility in treating diseases mediated by kinase activity, including various cancers.[3] This suggests that the N-(4-fluorophenyl)amide moiety might be a pharmacophore for kinase inhibition. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer.
The potential mechanism of action could involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
2. Anti-inflammatory and Analgesic Activities:
Derivatives of spiro[(2H,3H)quinazoline-2,1′-cyclohexan]-4(1H)-one have demonstrated significant anti-inflammatory and analgesic effects in animal models.[4] While structurally more complex, these compounds share the cyclohexane moiety, suggesting that this scaffold can be incorporated into molecules with anti-inflammatory potential.
3. Antimicrobial Activities:
Several studies on N-substituted cyclohexane derivatives have reported antimicrobial properties. For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been screened for their activity against various bacteria and fungi.[4] Additionally, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have shown antibacterial and antifungal activity.[5] These findings suggest that the cyclohexane carboxamide scaffold could be a valuable starting point for the development of novel antimicrobial agents.
Experimental Protocols: A Call for Future Research
The absence of published biological data for this compound means that no specific experimental protocols can be cited. However, based on the potential activities of related compounds, the following experimental workflows would be logical next steps for its biological evaluation.
Conclusion and Future Directions
This compound represents a molecule of interest at the intersection of known pharmacophores. The presence of the fluorophenyl group suggests potential for favorable metabolic properties, while the broader class of N-aryl carboxamides has demonstrated a wide range of biological activities. However, a significant knowledge gap exists regarding the specific biological profile of this compound.
Future research should focus on a systematic evaluation of its biological activities, starting with broad in vitro screening for anticancer, anti-inflammatory, and antimicrobial effects. Positive hits should be followed by more detailed mechanistic studies to identify specific molecular targets and signaling pathways. The generation of such empirical data is essential to unlock the potential therapeutic applications of this compound and guide its further development in the drug discovery pipeline.
References
- 1. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
N-(4-fluorophenyl)cyclohexanecarboxamide literature review and background
An In-depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide
Introduction
This compound is a synthetic carboxamide derivative with the chemical formula C₁₃H₁₆FNO.[1][2] It consists of a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its structural features and potential for modification. The presence of the fluorine atom, a common bioisostere in drug design, can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and the biological activities of structurally related compounds.
Chemical and Physical Properties
This compound is a white solid at room temperature. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | [1][2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [1] |
| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [1][2] |
| InChI | InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | [1][2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride. This is a standard and well-established method for amide bond formation.
Experimental Protocol: Acid Chloride Route
This protocol details the synthesis via the formation of an acid chloride intermediate.
Materials:
-
Cyclohexanecarboxylic acid (1.0 equivalent)
-
Thionyl chloride (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
4-Fluoroaniline (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Deionized water
-
1M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq.). Carefully add thionyl chloride (1.2 eq.) and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amide Formation: Dissolve the resulting crude cyclohexanecarbonyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 4-fluoroaniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Reaction: Cool the acid chloride solution to 0°C using an ice bath. Add the 4-fluoroaniline and triethylamine solution dropwise to the cooled acid chloride solution with constant stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M hydrochloric acid, deionized water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via the acid chloride route.
Biological and Pharmacological Activity
While fluorophenyl groups are common in bioactive molecules, specific biological data for this compound is not extensively reported in the peer-reviewed literature.[1] However, the structural motifs present in this compound are found in various pharmacologically active agents. This section reviews the biological activities of structurally related compounds to provide context for potential research directions.
Activities of Structurally Related Compounds
Several studies have explored derivatives of cyclohexanecarboxamide and N-phenyl amides for various therapeutic targets.
-
Phosphodiesterase 4 (PDE4) Inhibition: A related compound, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4 inhibitor for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to anti-inflammatory effects.
-
MDM2 Inhibition: Spirooxindole derivatives incorporating a 3-chloro-2-fluorophenyl group and an N-cyclohexylcarboxamide moiety have been designed as inhibitors of the MDM2-p53 interaction.[4] These compounds can reactivate the p53 tumor suppressor pathway, making them promising candidates for cancer therapy.
-
Antibacterial Activity: Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5]
The table below summarizes quantitative data for these related compounds. It is critical to note that this data does not apply to this compound but illustrates the activity of similar molecular scaffolds.
| Compound Class/Example | Target/Activity | Quantitative Data | Source |
| Spirooxindole Derivative (60/AA-115) | MDM2 Inhibitor | Kᵢ < 1 nM | [4] |
| Cyclohex-1-ene-1-carboxylic Acid Derivative (2b) | Antibacterial (Y. enterocolitica) | MIC = 64 µg/mL | [6] |
| Cyclohex-1-ene-1-carboxylic Acid Derivative (2f) | Anti-inflammatory (TNF-α inhibition) | ~66-81% inhibition at 10-100 µg/mL | [6] |
Potential Signaling Pathway Involvement
Given the activity of related compounds, a potential, though unconfirmed, area of investigation for this compound could be in pathways regulated by enzymes like PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and subsequently leads to the downregulation of pro-inflammatory mediators.
Caption: Hypothetical signaling pathway modulated by PDE4 inhibition.
Toxicology
There is currently no published toxicological data specifically for this compound. Toxicological assessment would be a necessary step in any future development of this compound for therapeutic applications. For context, a 96-hour median lethal concentration (LC50) for a different but related aromatic amine, 4-hydroxydiphenylamine, was calculated to be 339 µg/L in the mayfly Neocloeon triangulifer.[7] However, this data cannot be directly extrapolated to this compound.
Conclusion
This compound is a readily synthesizable compound whose chemical properties are well-defined. While direct biological and toxicological data for this specific molecule are lacking in the current scientific literature, the structural components—a fluorophenyl ring and a cyclohexanecarboxamide core—are present in a variety of biologically active compounds, including enzyme inhibitors and antibacterial agents. This suggests that this compound and its derivatives represent a potentially fruitful area for future research in drug discovery and development. Further studies are required to elucidate its specific biological activities, mechanism of action, and safety profile.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative that has garnered interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and history, detailing its synthesis, and physicochemical properties. While specific pharmacological data and modulated signaling pathways for this compound are not extensively documented in publicly available literature, this guide presents the known information and draws parallels with structurally related compounds to infer potential areas of biological activity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications in drug discovery.
Introduction
This compound belongs to the class of carboxamides, a versatile functional group frequently found in pharmacologically active molecules. The presence of a fluorophenyl group and a cyclohexyl moiety suggests potential for this compound to interact with biological targets, as these structural features are common in various therapeutic agents. This document aims to consolidate the available technical information on this compound, serving as a foundational resource for researchers.
Discovery and History
The precise details regarding the initial discovery and a comprehensive historical timeline of this compound are not well-documented in readily accessible scientific literature or patent databases. It is a compound that can be synthesized through standard organic chemistry techniques, and as such, it may have been first prepared as part of a larger chemical library for screening purposes. Its existence is noted in chemical supplier databases and in more recent literature concerning related compounds, though a seminal discovery paper is not apparent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆FNO | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | Not readily available | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride.[1]
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride
-
4-fluoroaniline
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, treat cyclohexanecarboxylic acid (1.0 equivalent) with thionyl chloride (1.2 equivalents).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride by distillation.
-
-
Amide Formation:
-
Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the acid chloride solution to 0°C in an ice bath.
-
Add the 4-fluoroaniline solution dropwise to the cooled acid chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Below is a diagram illustrating the synthesis workflow.
Pharmacological Profile and Potential Signaling Pathways
There is a notable lack of specific quantitative pharmacological data (e.g., IC₅₀, Kᵢ, EC₅₀ values) for this compound in the public domain. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.
Carboxamide-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the 4-fluorophenyl group is a common feature in many approved drugs, often enhancing metabolic stability and receptor binding affinity.
Given the structural similarities to other reported bioactive molecules, this compound could potentially interact with various signaling pathways. For instance, some complex molecules containing fluorophenyl and amide moieties have been shown to modulate pathways involved in cancer cell proliferation and survival, such as the Notch-Akt signaling pathway . It is important to emphasize that this is speculative and requires experimental validation for this compound.
A hypothetical signaling pathway that could be investigated for its interaction with this compound is depicted below.
Conclusion and Future Directions
This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While its specific biological activities and mechanism of action remain to be elucidated, the presence of key structural motifs found in other bioactive molecules suggests that it warrants further screening and characterization. Future research should focus on a comprehensive biological evaluation of this compound against a panel of disease-relevant targets to uncover its therapeutic potential. This should be followed by mechanistic studies to identify the specific signaling pathways it modulates.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide serves as a foundational scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its structural analogs and derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to facilitate further research and drug development endeavors. The structural modifications discussed herein primarily involve substitutions on the phenyl ring and alterations of the cyclohexyl moiety, leading to a diverse range of pharmacological profiles, including anticancer and anti-inflammatory properties.
Introduction
The N-phenylcyclohexanecarboxamide core represents a privileged structure in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a fluorine atom at the para-position of the phenyl ring in this compound can significantly enhance metabolic stability and binding affinity to target proteins. This guide explores the chemical space around this core structure, examining how modifications to both the aromatic and aliphatic rings influence its therapeutic potential.
Structural Analogs and Derivatives: A Summary of Biological Activity
The therapeutic potential of this compound analogs has been explored in various contexts, primarily in oncology and inflammation. The following tables summarize the quantitative biological data for a selection of these compounds, highlighting the structure-activity relationships (SAR) that have been established.
Anticancer Activity
A number of derivatives of the core N-phenylcyclohexanecarboxamide structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. While direct SAR studies on simple halogenated analogs of this compound are not extensively available in the public domain, studies on more complex derivatives provide valuable insights into the anticancer potential of this scaffold.
For instance, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have demonstrated potent anticancer activity.[1] These compounds, while more structurally complex, share the N-phenylcyclohexanecarboxamide core.
Table 1: Cytotoxic Activity of Selected N-Phenylcyclohexanecarboxamide Derivatives
| Compound ID | R (Heteroalicyclic Group) | Cancer Cell Line | IC50 (µM) |
| 5i | 4-Methylpiperazin-1-yl | MCF-7 | 3.25 |
| 5j | 4-Phenylpiperazin-1-yl | MCF-7 | 4.11 |
| 5k | 4-(2-Methoxyphenyl)piperazin-1-yl | MCF-7 | 6.20 |
| 5l | 4-(Pyridin-2-yl)piperazin-1-yl | MCF-7 | 5.80 |
| 5m | Morpholin-4-yl | MCF-7 | 7.15 |
| Doxorubicin | - | MCF-7 | 6.77 |
Data sourced from a study on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of carboxamide derivatives has also been a subject of investigation. While specific data for this compound is limited, studies on related structures, such as piperidine-4-carboxamide derivatives, indicate that halogen substitutions can significantly influence anti-inflammatory effects.[2]
Table 2: Anti-inflammatory Activity of Selected Carboxamide Derivatives
| Compound | R Group on Phenyl Ring | Assay | % Inhibition of Edema |
| V | 4-Chloro | Carrageenan-induced rat paw edema | Significant |
| VI | 4-Bromo | Carrageenan-induced rat paw edema | Significant |
| VII | 4-Fluoro | Carrageenan-induced rat paw edema | Insignificant |
Data extrapolated from a study on phenacyl halide derivatives of piperidine-4-carboxamide.[2] Note: The core structure in this study is different, but it provides an indication of the potential impact of halogen substitution.
Experimental Protocols
This section details the methodologies for the synthesis of the core structure and the key biological assays used to evaluate the activity of its analogs.
General Synthesis of this compound
A standard and efficient method for the synthesis of this compound involves the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-fluoroaniline
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: Cyclohexanecarboxylic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield crude cyclohexanecarbonyl chloride.
-
Amide Coupling: The crude cyclohexanecarbonyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of 4-fluoroaniline and triethylamine in anhydrous DCM is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed successively with dilute HCl, water, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin or acetylsalicylic acid)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, vehicle, and reference drug are administered orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a specific period (e.g., 30 or 60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a pletysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the vehicle control group.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While the precise targets for many analogs are still under investigation, related compounds have been shown to modulate pathways crucial for cancer cell survival and inflammation.
Cancer-Related Signaling Pathways
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Natural products and their synthetic analogs are known to target multiple signaling pathways involved in carcinogenesis.[3] Phytochemicals, for instance, can modulate pathways such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are critical for cancer cell growth, proliferation, and survival.[4][5]
The diagram below illustrates a generalized workflow for the synthesis and initial screening of novel carboxamide derivatives for anticancer activity.
Caption: General workflow for synthesizing and screening carboxamide derivatives.
Inflammatory Signaling Pathways
The anti-inflammatory effects of many drugs are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
The diagram below depicts a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory agents.
Caption: Key targets in the arachidonic acid inflammatory cascade.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The available data, primarily from more complex analogs, suggests that this chemical class is a viable starting point for the design of potent anticancer and anti-inflammatory drugs. Future research should focus on systematic SAR studies of simpler analogs to better delineate the specific contributions of substituents on both the phenyl and cyclohexyl rings to biological activity. Furthermore, detailed mechanistic studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in translating the therapeutic potential of this versatile scaffold into clinically effective drugs.
References
- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals Target Multiple Metabolic Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic small molecule with potential pharmacological activity. However, its specific biological target(s) remain largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the identification and validation of the molecular target(s) of novel compounds, using this compound as a representative case study. We present a systematic workflow encompassing target identification methodologies, detailed experimental protocols for target validation, and illustrative data for potential target classes. This document is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and chemical biology.
Introduction: The Challenge of Target Deconvolution
The elucidation of a small molecule's mechanism of action is a critical step in the drug discovery pipeline. This compound, a compound featuring a fluorophenyl group linked to a cyclohexanecarboxamide moiety, possesses structural elements common to a variety of bioactive molecules. The fluorine substituent can enhance metabolic stability and binding affinity through favorable electrostatic interactions. While the specific molecular target of this compound is not definitively established, its structural alerts suggest potential interactions with a range of protein families, including G-protein coupled receptors (GPCRs), kinases, histone deacetylases (HDACs), and soluble epoxide hydrolase (sEH).
This guide outlines a strategic and systematic approach to deconvolve the molecular target(s) of a novel compound like this compound, from initial hypothesis generation to rigorous experimental validation.
A Strategic Workflow for Target Identification and Validation
A robust target identification and validation campaign can be conceptualized as a multi-stage process, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets.
Experimental Protocols for Target Identification
Affinity Purification-Mass Spectrometry (AP-MS)
This technique aims to isolate the direct binding partners of a small molecule from a complex biological lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and an affinity tag (e.g., biotin). A control probe with a structurally similar but inactive analog should also be prepared.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Enrichment: Incubate the lysate with the probe-functionalized beads. Non-specific binders are removed through a series of stringent washes.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins enriched by the active probe to those from the control probe and mock (beads only) experiments to identify specific binding partners.
Experimental Protocols for Target Validation
Once putative targets are identified, their interaction with this compound must be validated using orthogonal methods.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with various concentrations of this compound or vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Radioligand Binding Assay (for GPCRs)
If a GPCR is a hypothesized target, radioligand binding assays can determine the affinity of the compound for the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the target GPCR and increasing concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Enzyme Inhibition Assay (for Kinases, HDACs, sEH)
For enzymatic targets, direct inhibition of their catalytic activity can be measured.
Methodology:
-
Reagents: Prepare a buffer solution, the purified target enzyme, its specific substrate, and a range of concentrations of this compound.
-
Pre-incubation: Incubate the enzyme with the compound or vehicle control for a defined period.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Illustrative Quantitative Data for Hypothetical Targets
The following tables present hypothetical data for this compound against four potential target classes. This data is for illustrative purposes only.
Table 1: Hypothetical Binding Affinities for GPCR Targets
| Target | Radioligand | Ki of this compound (nM) |
| 5-HT2A Receptor | [3H]-Ketanserin | 75 |
| Dopamine D2 Receptor | [3H]-Spiperone | >10,000 |
| Muscarinic M1 Receptor | [3H]-Pirenzepine | 1,200 |
Table 2: Hypothetical Inhibition of Kinase Activity
| Target | Substrate | IC50 of this compound (µM) |
| c-Met Kinase | Poly(Glu, Tyr) | 0.5 |
| Aurora Kinase B | Kemptide | 8.2 |
| EGFR | Poly(Glu, Tyr) | >50 |
Table 3: Hypothetical Inhibition of HDAC Activity
| Target | Substrate | IC50 of this compound (µM) |
| HDAC1 | Fluorogenic peptide | 2.5 |
| HDAC6 | Fluorogenic peptide | 15.7 |
| SIRT1 | Fluorogenic peptide | >100 |
Table 4: Hypothetical Inhibition of Soluble Epoxide Hydrolase (sEH)
| Enzyme Source | Substrate | IC50 of this compound (nM) |
| Human recombinant sEH | PHOME | 25 |
| Murine recombinant sEH | PHOME | 40 |
Visualization of Potential Signaling Pathways
The following diagrams illustrate the signaling pathways that could be modulated by this compound if it were to target a member of these protein families.
Hypothetical GPCR (5-HT2A) Signaling Pathway
Hypothetical Receptor Tyrosine Kinase (c-Met) Signaling Pathway
Hypothetical Histone Deacetylase (HDAC) Signaling
Hypothetical Soluble Epoxide Hydrolase (sEH) Pathway
Preliminary In Vitro Studies of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic compound with structural motifs suggestive of potential activity within the endocannabinoid system. The presence of a cyclohexyl ring and a carboxamide linker are features observed in some synthetic cannabinoid receptor agonists, while the N-(4-fluorophenyl) group is present in various enzyme inhibitors, including those for Fatty Acid Amide Hydrolase (FAAH). This document outlines a proposed series of preliminary in vitro studies to characterize the pharmacological profile of this compound. The primary targets for investigation are the cannabinoid receptors (CB1 and CB2) and the principal endocannabinoid-degrading enzyme, FAAH. Detailed experimental protocols for receptor binding and enzyme inhibition assays are provided, along with templates for data presentation and visualization of experimental workflows.
Proposed Molecular Targets and Rationale
Based on a structure-activity relationship (SAR) analysis of known psychoactive compounds and enzyme inhibitors, the following molecular targets are prioritized for the initial in vitro screening of this compound:
-
Cannabinoid Receptor Type 1 (CB1): As the primary psychoactive target of cannabinoids, determining the binding affinity of the compound for CB1 is crucial for assessing its potential central nervous system effects.
-
Cannabinoid Receptor Type 2 (CB2): Interaction with CB2 receptors, primarily expressed in the immune system, could indicate potential immunomodulatory or anti-inflammatory properties.
-
Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH would lead to increased endogenous levels of anandamide and other fatty acid amides, suggesting potential analgesic, anxiolytic, and anti-inflammatory effects.
Quantitative Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the proposed in vitro assays.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
| This compound | Data | Data | Data |
| Control 1 (e.g., CP55,940) | Data | Data | Data |
| Control 2 (e.g., WIN55,212-2) | Data | Data | Data |
Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition
| Compound | FAAH IC50 (nM) |
| This compound | Data |
| Control (e.g., URB597) | Data |
Experimental Protocols
Cannabinoid Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors through competitive displacement of a high-affinity radioligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand).
-
CP55,940 (unlabeled, for non-specific binding).
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.[1]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein), [³H]CP55,940 at a concentration near its Kd (e.g., 0.5-2.5 nM), and varying concentrations of the test compound.[2]
-
Total and Non-specific Binding: For total binding, wells will contain only the radioligand and membranes. For non-specific binding, a high concentration of unlabeled CP55,940 (e.g., 1-10 µM) is added.[2]
-
Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.[1]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl with 1% BSA) to remove unbound radioligand.[2]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Recombinant human or rat FAAH.
-
FAAH substrate (e.g., AMC-arachidonoyl amide).
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).[3]
-
Test compound: this compound.
-
Known FAAH inhibitor (e.g., JZL195) as a positive control.[3]
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Compound Pre-incubation: Add the FAAH enzyme to the wells of the microplate, followed by the test compound or control. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[3][4] The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis.[3][4]
-
Data Analysis: The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the Cannabinoid Receptor Binding Assay.
Caption: Workflow for the FAAH Enzyme Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic amide derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. While direct experimental data on its biological activity remains limited in publicly accessible literature, the structural motifs present in the molecule, namely the fluorophenyl group and the carboxamide linkage, are common in a variety of biologically active compounds. This document aims to consolidate the available information and provide a foundation for future research and development involving this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key identifiers and calculated properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆FNO |
| Molecular Weight | 221.27 g/mol [1] |
| CAS Number | Not widely available |
| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N[1] |
| SMILES | O=C(NC1=CC=C(F)C=C1)C2CCCCC2 |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 33 - 38 °C | This is the experimental melting point range for the closely related compound 1-(4-Fluorophenyl)cyclohexanecarbonitrile and may serve as an estimate.[2] |
| Boiling Point | No data available | |
| Solubility | No experimental data available | The presence of the fluorophenyl group may decrease water solubility, while the amide group can participate in hydrogen bonding. Solubility in organic solvents is expected to be higher. |
| pKa | No experimental data available | The amide proton is weakly acidic. |
| logP | No experimental data available | The calculated XLogP3 for the similar compound N-(4-amino-3-fluorophenyl)cyclohexanecarboxamide is 2.9, suggesting moderate lipophilicity.[3] |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been described in the literature.
Acid Chloride-Mediated Coupling
This is a classic and scalable method for amide bond formation.
Experimental Protocol:
-
Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂). The mixture is heated under reflux to drive the reaction to completion. Excess thionyl chloride is then removed by distillation.
-
Amide Formation: The resulting cyclohexanecarbonyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). The solution is cooled in an ice bath.
-
A solution of 4-fluoroaniline in the same solvent is added dropwise, followed by the addition of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction is quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Diagram 1: Workflow for Acid Chloride-Mediated Synthesis
Caption: A simplified workflow for the synthesis of this compound via an acid chloride intermediate.
Ionic Liquid-Catalyzed Amidation
This method offers a more environmentally friendly, solvent-free approach to amide synthesis.
Experimental Protocol:
-
Reaction Setup: Cyclohexanecarboxylic acid and 4-fluoroaniline are combined in a reaction vessel. A catalytic amount of a suitable ionic liquid (e.g., a basic ionic liquid) is added.
-
Reaction: The mixture is stirred at a moderately elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical methods.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.
Diagram 2: Workflow for Ionic Liquid-Catalyzed Synthesis
Caption: A general workflow for the solvent-free synthesis of this compound using an ionic liquid catalyst.
Analytical Characterization
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring (typically in the range of 1.0-2.5 ppm), a broad singlet for the amide N-H proton, and signals for the aromatic protons of the 4-fluorophenyl group (typically in the range of 7.0-7.6 ppm). |
| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring, the amide carbonyl carbon (around 170-180 ppm), and the carbons of the 4-fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. |
| FTIR | Characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching of the fluorophenyl group. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z = 221. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. |
Diagram 3: Logical Relationship for Spectroscopic Characterization
Caption: The relationship between spectroscopic techniques and the structural information they provide for the characterization of the molecule.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or mechanism of action for this compound has been reported in the reviewed literature, its structural components are present in many pharmacologically active molecules.
-
Fluorophenyl Group: The presence of a fluorine atom on a phenyl ring is a common feature in many drugs. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[1]
-
Carboxamide Linkage: The amide bond is a fundamental component of peptides and proteins and is present in a vast number of drugs across various therapeutic areas. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Compounds containing similar fluorophenyl and carboxamide or dicarboxamide moieties have been investigated for their potential as kinase inhibitors and anti-cancer agents . For example, certain cyclopropane-1,1-dicarboxamide derivatives have been patented for their anti-cancer and anti-proliferative activities, targeting kinases involved in cell signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Diagram 4: Potential Signaling Pathway Involvement (Hypothetical)
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase.
It is important to emphasize that this is a generalized and hypothetical pathway. Rigorous experimental studies, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine if this compound exhibits any such activity and to elucidate its specific molecular targets and mechanism of action.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. This guide has summarized the currently available information on its synthesis and characterization. The key missing pieces of information, which represent opportunities for future research, are the experimental determination of its physicochemical properties and a thorough evaluation of its biological activity. The structural similarities to known kinase inhibitors suggest that this could be a fruitful area of investigation for drug discovery and development professionals.
References
- 1. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 2. N-(4-amino-3-fluorophenyl)cyclohexanecarboxamide | C13H17FN2O | CID 81761951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
N-(4-fluorophenyl)cyclohexanecarboxamide CAS number and nomenclature
An In-depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide
This technical guide provides a comprehensive overview of this compound, a carboxamide derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analytical characterization.
Nomenclature and Chemical Identity
This compound is a synthetic organic compound featuring a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various research settings.
| Property | Value | Reference |
| Molecular Weight | 221.27 g/mol | [2][3] |
| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through an acid chloride-mediated coupling reaction. This method is often preferred for its efficiency and scalability in laboratory settings.
Experimental Protocol: Acid Chloride-Mediated Coupling
Step 1: Formation of Cyclohexanecarbonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent) with thionyl chloride (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 2 hours. This step converts the carboxylic acid to its corresponding acid chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
Step 2: Amide Coupling
-
Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane.
-
In a separate vessel, prepare a solution of 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the acid chloride solution to 0°C using an ice bath.
-
Add the 4-fluoroaniline and triethylamine solution dropwise to the cooled acid chloride solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
Step 3: Work-up and Purification
-
Quench the reaction by adding water to the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization to yield the final product.
Caption: Synthesis workflow for this compound.
Biological Activity
While specific biological activities for this compound are not extensively documented in publicly available literature, the presence of the 4-fluorophenyl moiety is significant. Fluorine's high electronegativity can enhance metabolic stability and binding affinity to biological targets.[2] Derivatives containing a fluorophenyl group are commonly investigated in the development of antiviral and anticancer agents due to these favorable properties.[2] Further research is required to elucidate the specific pharmacological profile of this compound.
Analytical Methods
The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity. According to the NIST Chemistry WebBook, data from mass spectrometry (electron ionization) and gas chromatography are available for this compound, which are fundamental for its structural elucidation and purity assessment.[3]
References
Spectroscopic Profile of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry
A mass spectrum (electron ionization) for N-(4-fluorophenyl)cyclohexanecarboxamide is available from the National Institute of Standards and Technology (NIST) database.[1][3] The expected molecular ion peak (M⁺) would be observed at an m/z of 221.
Table 1: Mass Spectrometry Data
| Ion | m/z (Expected) |
| [M]⁺ | 221 |
| [C₆H₁₁CO]⁺ | 111 |
| [FC₆H₄NH₂]⁺ | 111 |
| [FC₆H₄]⁺ | 95 |
| [C₆H₁₁]⁺ | 83 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups. The data presented below is inferred from general IR absorption tables and data for analogous compounds.
Table 2: Predicted Infrared Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Amide) | 3300 - 3500 | A secondary amide produces a single, sharp peak. |
| C-H Stretch (Aromatic) | 3010 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 2950 | From the cyclohexyl group. |
| C=O Stretch (Amide) | 1630 - 1690 | The "Amide I" band, typically strong. |
| N-H Bend (Amide) | 1510 - 1570 | The "Amide II" band. |
| C-N Stretch (Amide) | 1200 - 1300 | |
| C-F Stretch (Aromatic) | 1100 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete experimental NMR data for this compound is not available. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectra of N-phenylcyclohexanecarboxamide, with adjustments for the electronic effects of the fluorine substituent on the aromatic ring.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Amide) | 7.5 - 8.5 | br s | 1H |
| H-2', H-6' (Aromatic) | 7.4 - 7.6 | dd | 2H |
| H-3', H-5' (Aromatic) | 6.9 - 7.1 | t | 2H |
| H-1 (Cyclohexyl) | 2.1 - 2.3 | m | 1H |
| H-2, H-6 (Cyclohexyl, eq) | 1.8 - 2.0 | m | 2H |
| H-2, H-6 (Cyclohexyl, ax) | 1.6 - 1.8 | m | 2H |
| H-4 (Cyclohexyl, ax) | 1.4 - 1.6 | m | 1H |
| H-3, H-5 (Cyclohexyl, eq) | 1.2 - 1.4 | m | 2H |
| H-3, H-5, H-4 (Cyclohexyl, ax, eq) | 1.0 - 1.2 | m | 3H |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~175 |
| C-4' (Aromatic) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |
| C-1' (Aromatic) | ~134 (d, ⁴JCF ≈ 3 Hz) |
| C-2', C-6' (Aromatic) | ~122 (d, ³JCF ≈ 8 Hz) |
| C-3', C-5' (Aromatic) | ~115 (d, ²JCF ≈ 22 Hz) |
| C-1 (Cyclohexyl) | ~46 |
| C-2, C-6 (Cyclohexyl) | ~30 |
| C-4 (Cyclohexyl) | ~26 |
| C-3, C-5 (Cyclohexyl) | ~25 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample would be ionized by a 70 eV electron beam, and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Potential Therapeutic Applications of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic amide derivative featuring a cyclohexane ring and a 4-fluorophenyl group. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide explores the potential therapeutic applications of this compound by examining the structure-activity relationships (SAR) of analogous compounds. We will delve into postulated mechanisms of action, present quantitative data from related molecules, provide detailed experimental protocols for hypothetical evaluation, and visualize key pathways and workflows. This document serves as a foundational resource for researchers interested in investigating the therapeutic potential of this and related chemical entities.
Introduction to this compound
This compound is a small molecule with the chemical formula C₁₃H₁₆FNO.[1] Its structure consists of a cyclohexanecarboxamide core, where the amide nitrogen is substituted with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.[1] While this compound is commercially available for research purposes, its biological activity and therapeutic potential remain largely unexplored. This guide will, therefore, extrapolate potential applications from structurally related compounds that have been investigated for various therapeutic purposes.
Postulated Therapeutic Targets and Mechanisms of Action
Based on the biological activities of structurally analogous compounds, this compound may have potential applications in several therapeutic areas.
Oncology: Kinase Inhibition
Derivatives of cyclopropane-1,1-dicarboxamide containing an N-(4-fluorophenyl) moiety have been patented for their potential as protein kinase inhibitors for the treatment of cancer. These compounds are designed to modulate the enzymatic activity of kinases such as c-Met, KDR, c-Kit, flt-3, and flt-4, which are often dysregulated in various malignancies and play a crucial role in cell proliferation, differentiation, and migration.
The proposed mechanism of action for such compounds involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Sensory Modulation: TRP Channel Agonism
Simpler cyclohexanecarboxamide derivatives are known to act as agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures and cooling agents like menthol.[2] Agonism at TRPM8 can induce a cooling sensation and may have applications in topical analgesics, anti-itch creams, and as a treatment for certain types of neuropathic pain. The N-(4-fluorophenyl) group could modulate the potency and selectivity of this activity.
Neurology: Sigma Receptor Modulation
Analogs of 1-phenylcycloalkanecarboxylic acid have been investigated as ligands for sigma receptors, particularly the sigma-1 subtype.[3] These receptors are implicated in a variety of neurological functions, and their modulation has potential therapeutic benefits in conditions such as cough, epilepsy, and ischemic brain injury.[3] The specific structure of this compound makes it a candidate for investigation as a sigma receptor ligand.
Quantitative Data from Structurally Related Compounds
The following table summarizes publicly available quantitative data for compounds that are structurally related to this compound. This data can serve as a benchmark for prioritizing experimental investigations.
| Compound Class/Name | Target(s) | Activity Type | Value | Therapeutic Area |
| Cyclohexanecarboxamide (WS-3) | TRPM8 | EC₅₀ | 3.7 µM[2] | Sensory Modulation |
| Carbetapentane Analogs | Sigma-1 Receptor | Binding Affinity | High Affinity (Specific Ki not stated)[3] | Neurology |
| N1-(4-fluorophenyl)cyclopropane-1-carboxamide | CYP2A6 Inhibitor | Reference Structure | Not Applicable[4] | Drug Metabolism Study |
Note: The data presented above is for analogous compounds and should not be directly attributed to this compound.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of this compound for its potential therapeutic applications.
Synthesis of this compound
This protocol is based on standard amide coupling reactions.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
4-fluoroaniline
-
Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol, hexanes)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux cyclohexanecarboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) for 2 hours.
-
Solvent Removal: Remove excess thionyl chloride by distillation.
-
Amide Coupling: Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous DCM and cool to 0°C in an ice bath.
-
Add 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system to yield pure this compound.[5]
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase (e.g., c-Met).
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based TRPM8 Activation Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for TRPM8 activation.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive control (e.g., menthol)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Plate the TRPM8-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a serial dilution of this compound or menthol to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Determine the EC₅₀ value by plotting the response versus the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound represents a chemical scaffold with intriguing, albeit underexplored, therapeutic potential. By drawing parallels with structurally related compounds, we have postulated its potential utility in oncology, sensory modulation, and neurology. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these hypotheses. Future research should focus on the synthesis of a small library of analogs to establish clear structure-activity relationships, followed by in-depth pharmacological characterization of the most promising candidates. Such efforts will be crucial in determining whether this compound or its derivatives can be developed into novel therapeutic agents.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]
Early Research Findings on N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with the chemical formula C₁₃H₁₆FNO.[1] Its structure, featuring a cyclohexane ring linked to a 4-fluorophenyl group via an amide bond, has garnered interest within the medicinal chemistry landscape. The presence of the fluorophenyl moiety is of particular note, as derivatives containing this group are known to exhibit a range of biological activities, including antiviral and anticancer properties, often coupled with enhanced metabolic stability and target affinity.[2] This technical guide provides a summary of the early research findings on this compound, focusing on its synthesis and known properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆FNO | [1] |
| Molecular Weight | 221.27 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound can be achieved through the reaction of cyclohexanecarboxylic acid with 4-fluoroaniline. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanecarboxylic acid
-
4-fluoroaniline
-
Thionyl chloride or a suitable coupling reagent (e.g., HATU)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Base (e.g., triethylamine, DIPEA)
Procedure:
-
Activation of Carboxylic Acid: Cyclohexanecarboxylic acid is converted to its more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride, often under reflux. Alternatively, peptide coupling reagents like HATU in the presence of a base such as DIPEA in a solvent like DMF can be used for amide bond formation.
-
Amide Bond Formation: The activated cyclohexanecarboxylic acid derivative is then reacted with 4-fluoroaniline in an anhydrous solvent. A base is typically added to neutralize the acid formed during the reaction.
-
Work-up and Purification: Following the reaction, the mixture is typically subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product can then be purified using techniques such as recrystallization or column chromatography to yield this compound.
The logical workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential
While specific quantitative biological data for this compound is not yet extensively documented in publicly available literature, its structural features suggest potential areas for investigation. The presence of a 4-fluorophenyl group is a common motif in bioactive molecules, often contributing to improved metabolic stability and binding affinity to biological targets.[2] Carboxamide derivatives, as a class, have a broad range of reported pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial effects.[3]
Based on the activities of structurally related compounds, potential, yet unconfirmed, signaling pathways that could be modulated by this compound are hypothesized below. It is crucial to note that these are speculative pathways and require experimental validation.
Caption: Hypothesized potential molecular targets and cellular outcomes.
Future Directions
The preliminary information on this compound suggests that it is a compound of interest for further investigation. Its reported high metabolic stability makes it an attractive scaffold for drug design.[2] Future research should focus on a comprehensive biological evaluation of this compound. This would involve screening against a wide range of biological targets to identify its primary mechanism(s) of action. Key experimental areas to explore would include:
-
Cytotoxicity assays against a panel of cancer cell lines to explore its potential as an anticancer agent.
-
Antimicrobial assays against various bacterial and fungal strains.
-
Enzymatic and receptor binding assays to identify specific molecular targets.
The generation of quantitative data from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide, a valuable scaffold in medicinal chemistry. The fluorophenyl moiety is a common feature in antiviral and anticancer agents, valued for its metabolic stability and ability to enhance target engagement through hydrogen bonding.[1] This application note outlines two distinct synthetic methods, presents key characterization data, and discusses the potential, though currently unconfirmed, biological relevance of this compound class.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆FNO | [2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: an acid chloride-mediated coupling and a direct amidation catalyzed by an ionic liquid.
Method 1: Acid Chloride-Mediated Coupling
This traditional and scalable method involves the conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with 4-fluoroaniline.[1]
Caption: Workflow for Acid Chloride-Mediated Synthesis.
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, treat cyclohexanecarboxylic acid (1.0 equivalent) with thionyl chloride (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling, remove the excess thionyl chloride by distillation.
-
Amidation: Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield this compound.
Method 2: Ionic Liquid-Catalyzed Direct Amidation
This method offers a more environmentally friendly approach, utilizing an ionic liquid as a catalyst and proceeding under mild, solvent-free conditions.[1]
Caption: Workflow for Ionic Liquid-Catalyzed Synthesis.
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine cyclohexanecarboxylic acid (1.0 equivalent), 4-fluoroaniline (1.0 equivalent), and [bmIm]OH (13.3 mol%).
-
Reaction: Stir the mixture at 30°C for 5 hours.
-
Workup: Quench the reaction by adding saturated ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound as a white solid.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Acid Chloride-Mediated Coupling | Ionic Liquid-Catalyzed Synthesis |
| Catalyst | None (reagent-mediated) | [bmIm]OH |
| Solvent | Dichloromethane | Solvent-free (Neat) |
| Temperature | Reflux, then 0°C to RT | 30°C |
| Reaction Time | ~14 hours | 5 hours |
| Purification | Recrystallization | Column Chromatography |
| Yield | High (not explicitly reported) | Not explicitly reported |
| Advantages | Scalable, established method | Milder conditions, solvent-free |
| Disadvantages | Harsh reagents (SOCl₂) | Requires chromatography |
Table 2: Characterization Data
| Data Type | Result |
| Melting Point | Not explicitly reported |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.23–1.53 (m, Cyclohexane H), 1.70–1.90 (m, Cyclohexane H), 5.90 (br s, Amide NH) |
| IR Spectroscopy | Not explicitly reported |
| Mass Spectrometry | Molecular Weight: 221.2706[2] |
Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been detailed in the reviewed literature, the general class of cyclohexanecarboxamide derivatives has been investigated for a range of biological effects, including anticancer and antimicrobial activities.[3][4] For instance, certain 1,1-disubstituted cyclohexane-carboxamide derivatives have been shown to induce apoptosis in cancer cell lines.[3]
Given the prevalence of fluorophenyl-containing amides as kinase inhibitors in drug discovery, a hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway. The diagram below illustrates a generalized kinase inhibition pathway, which is a common mechanism for anticancer drugs.
Disclaimer: The following diagram represents a hypothetical signaling pathway and is for illustrative purposes only. The specific biological target of this compound has not been experimentally determined.
Caption: Hypothetical Kinase Inhibition Signaling Pathway.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 3. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers : Oriental Journal of Chemistry [orientjchem.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for In Vitro Assay Development of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic compound with potential pharmacological applications. As a novel chemical entity, a systematic in vitro evaluation is essential to determine its biological activity, including potential cytotoxicity, target engagement, and mechanism of action. These application notes provide a comprehensive guide for the initial in vitro screening and characterization of this compound. The protocols outlined below are designed to be adapted for a tiered screening approach, starting with broad assessments of cell health and progressing to more specific mechanistic assays.
Tier 1: Initial Cytotoxicity and Cell Viability Screening
The first step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This helps to identify a suitable concentration range for subsequent, more specific assays and to flag potential overt toxicity. The MTT and MTS assays are reliable, colorimetric methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][2][3][4][5][6][7][8]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods.[1][2][3][5]
Objective: To determine the effect of this compound on the viability of a selected cell line.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1][2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Tier 1 Screening
| Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Tier 2: Target-Based and Mechanistic Assays
Based on the results of the initial cytotoxicity screening and any available information on structurally similar compounds, a more focused investigation into the potential mechanism of action can be initiated. Given that related compounds have shown anticancer properties, assays targeting common cancer-related pathways are a logical next step.[7][9][10][11]
Experimental Workflow for Tiered Screening
Caption: Tiered in vitro screening workflow.
Protocol 2: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.[12][13][14]
Objective: To determine if this compound competes with a known radioligand for binding to a specific receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radioligand specific to the receptor of interest
-
This compound
-
Assay buffer
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[12][13]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.[12][13]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[13]
Data Analysis: Plot the percentage of specific binding against the log concentration of the compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[12]
Data Presentation: Radioligand Binding
| Compound Concentration (nM) | CPM (Counts Per Minute) | % Specific Binding |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC50 (nM) | ||
| Ki (nM) |
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general sandwich ELISA procedure.[15][16][17][18]
Objective: To quantify the levels of a specific protein (e.g., a cytokine or a phosphorylated signaling protein) in cell lysates or culture supernatants following treatment with the compound.
Materials:
-
ELISA plate pre-coated with a capture antibody
-
Cell lysates or culture supernatants from treated and untreated cells
-
Detection antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Addition: Add standards and samples (cell lysates or supernatants) to the wells of the ELISA plate and incubate.[15]
-
Washing: Wash the plate to remove unbound substances.[15]
-
Detection Antibody: Add the detection antibody and incubate.[15]
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add the enzyme-conjugated secondary antibody and incubate.[16]
-
Washing: Wash the plate.
-
Substrate Addition: Add the substrate solution and incubate to allow for color development.[15][18]
-
Stop Reaction: Add the stop solution to terminate the reaction.[15]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
Data Analysis: Generate a standard curve from the standards. Use the standard curve to determine the concentration of the target protein in the samples.
Data Presentation: ELISA Results
| Treatment | Compound Conc. (µM) | Protein Concentration (pg/mL) |
| Untreated Control | 0 | |
| Vehicle Control | 0 | |
| Compound | 1 | |
| Compound | 10 | |
| Compound | 50 |
Protocol 4: Reporter Gene Assay
This protocol describes a general luciferase-based reporter gene assay.[19][20][21][22][23]
Objective: To measure the effect of the compound on the activity of a specific transcription factor or signaling pathway.
Materials:
-
Cells stably or transiently transfected with a reporter construct (e.g., a luciferase gene downstream of a promoter with response elements for a specific transcription factor)
-
This compound
-
Cell lysis buffer
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Treatment: Treat the transfected cells with various concentrations of the compound.
-
Cell Lysis: After the desired incubation time, lyse the cells to release the reporter enzyme.[20][21]
-
Substrate Addition: Add the luciferase substrate to the cell lysate.[20][21]
-
Luminescence Measurement: Measure the light output using a luminometer.[20]
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold change in reporter activity relative to the untreated control.
Data Presentation: Reporter Gene Assay
| Compound Concentration (µM) | Relative Luciferase Units (RLU) | Fold Change vs. Control |
| 0 (Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 |
Potential Signaling Pathway to Investigate
Based on the anticancer activity of related compounds, the PI3K/Akt/mTOR signaling pathway is a relevant target for investigation.[24] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The provided protocols offer a structured approach to the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and key cellular pathways, researchers can gain valuable insights into its pharmacological profile, paving the way for further preclinical development. It is crucial to adapt these general protocols to the specific cell lines and biological questions being addressed.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 16. clyte.tech [clyte.tech]
- 17. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 18. Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. promega.com [promega.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]
- 23. qiagen.com [qiagen.com]
- 24. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial characterization of the biological activity of N-(4-fluorophenyl)cyclohexanecarboxamide using a common cell-based assay. Due to the limited publicly available data on the specific biological targets of this compound, a foundational cell viability assay is detailed below. This serves as a primary screening method to determine the cytotoxic or cytostatic potential of the compound, which is a critical first step in the drug discovery process.
Introduction
This compound is a synthetic compound with a molecular formula of C13H16FNO.[1][2] While the biological activity of this specific molecule is not extensively documented, compounds containing carboxamide moieties are of significant interest in medicinal chemistry for their diverse pharmacological activities.[3] This protocol outlines a robust and reproducible method to assess the effect of this compound on the viability of a selected cancer cell line.
Principle of the Assay
The protocol described here is a resazurin-based cell viability assay. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescence signal is directly proportional to the number of viable, metabolically active cells. A decrease in fluorescence in the presence of the test compound indicates a reduction in cell viability, suggesting either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Data Presentation
The quantitative data obtained from this assay is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 1: Hypothetical Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| Compound | Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| This compound | A549 | 5,000 | 72 | 25.3 |
| Doxorubicin (Positive Control) | A549 | 5,000 | 72 | 0.8 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., A549, human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well clear-bottom black microplates
-
Hemocytometer or automated cell counter
-
Multi-channel pipette
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture A549 cells in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Using a multi-channel pipette, seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% in any well.
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 200 µL of the respective compound dilutions, vehicle control, or positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Resazurin Assay and Data Collection:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.
-
After the 72-hour incubation, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Signaling Pathway
In the absence of a known mechanism of action for this compound, a simplified, hypothetical signaling pathway leading to apoptosis is presented below. Should the compound prove to be cytotoxic, this diagram illustrates a potential cascade of events that could be investigated in subsequent studies.
Caption: Hypothetical signaling pathway for induced apoptosis.
Conclusion
The provided protocol offers a standardized method for the initial assessment of the bioactivity of this compound. A cell viability assay is a crucial first step in the characterization of any novel compound. The results from this assay will guide future experiments to elucidate the specific mechanism of action and potential therapeutic applications of this molecule.
References
Application Notes and Protocols for In Vivo Testing of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)cyclohexanecarboxamide is a carboxamide derivative with potential therapeutic applications. Its structural features, particularly the presence of a 4-fluorophenyl group, suggest possible roles as an anticancer agent or an enzyme inhibitor, leveraging the high metabolic stability and target affinity often associated with such fluorinated compounds.[1] While the specific biological target of this compound is not definitively established in publicly available literature, its structural similarity to known Fatty Acid Amide Hydrolase (FAAH) inhibitors containing a cyclohexyl moiety warrants investigation into this area.[2] Additionally, the prevalence of fluorophenyl derivatives in oncology suggests a potential for anticancer activity.[1]
These application notes provide a comprehensive overview of potential in vivo animal models and detailed experimental protocols for evaluating the efficacy and safety of this compound, focusing on its potential as a FAAH inhibitor for pain and inflammation, and as a cytotoxic agent for cancer.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the structural characteristics of this compound, two primary therapeutic avenues are proposed for initial in vivo screening:
-
FAAH Inhibition for Analgesia and Anti-inflammatory Effects: Carboxamide derivatives are a known class of FAAH inhibitors.[2] Inhibition of FAAH leads to increased levels of endogenous anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[3]
-
Anticancer Activity: Fluorophenyl groups are common in various anticancer agents, contributing to enhanced metabolic stability and binding affinity to therapeutic targets.[1]
The choice of animal models is critical for elucidating the therapeutic potential of this compound. The following table summarizes recommended models for each proposed application.
| Therapeutic Area | Animal Model | Species | Key Parameters to Measure |
| Analgesia (FAAH Inhibition) | Formalin-induced paw licking | Mouse/Rat | Licking time, flinching behavior |
| Carrageenan-induced paw edema | Rat | Paw volume, inflammatory markers | |
| Chronic Constriction Injury (CCI) of the sciatic nerve | Rat | Mechanical allodynia, thermal hyperalgesia | |
| Anti-inflammatory (FAAH Inhibition) | Lipopolysaccharide (LPS)-induced systemic inflammation | Mouse | Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) |
| Anticancer | Xenograft models (e.g., human tumor cell lines in immunodeficient mice) | Mouse (e.g., NOD/SCID) | Tumor volume, tumor weight, survival rate |
| Syngeneic tumor models (e.g., murine tumor cell lines in immunocompetent mice) | Mouse (e.g., C57BL/6) | Tumor growth, immune cell infiltration |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of this compound.
Protocol 1: Evaluation of Analgesic Activity in the Formalin Test
Objective: To assess the antinociceptive effects of this compound in a model of persistent pain.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Formalin (2.5% in saline)
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with mirrors
Procedure:
-
Acclimatize mice to the testing environment for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses. A typical dosing time is 30-60 minutes before formalin injection.
-
Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the total time spent licking the injected paw during two distinct phases:
-
Phase 1 (Early phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Compare the licking time between the treated and vehicle control groups. A significant reduction in licking time indicates an analgesic effect.
Protocol 2: Evaluation of Anti-inflammatory Activity in the Carrageenan-induced Paw Edema Model
Objective: To determine the anti-inflammatory effects of this compound in a model of acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% in saline)
-
Male Wistar rats (150-200 g)
-
Pletysmometer
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
Objective: To evaluate the antitumor activity of this compound in vivo.
Materials:
-
This compound
-
Vehicle
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel
-
Calipers
Procedure:
-
Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle at predetermined doses and schedule (e.g., daily, three times a week).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
-
Analyze tumor tissue for biomarkers of drug activity (e.g., apoptosis, proliferation markers).
Data Presentation
All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Analgesic Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Paw Licking Time (s) - Phase 1 (Mean ± SEM) | Paw Licking Time (s) - Phase 2 (Mean ± SEM) |
| Vehicle | - | 10 | ||
| Compound X | 10 | 10 | ||
| Compound X | 30 | 10 | ||
| Compound X | 100 | 10 | ||
| Positive Control | 10 |
Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | N | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle | - | 8 | 0 | |
| Compound X | 10 | 8 | ||
| Compound X | 30 | 8 | ||
| Compound X | 100 | 8 | ||
| Positive Control | 8 |
Table 3: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | N | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 10 | 0 | ||
| Compound X | 25 | 10 | |||
| Compound X | 50 | 10 | |||
| Positive Control | 10 |
Visualizations
Signaling Pathway
Caption: FAAH Signaling Pathway Inhibition.
Experimental Workflow
Caption: General In Vivo Experimental Workflow.
References
Application of N-(4-fluorophenyl)cyclohexanamide in Enzyme Inhibition Assays: A Focus on Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
FAAH is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, a class of bioactive lipids that includes the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, the levels of anandamide and other fatty acid amides are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. Consequently, FAAH is a significant target for drug discovery and development.
Given the prevalence of the cyclohexyl moiety in known FAAH inhibitors, it is plausible that N-(4-fluorophenyl)cyclohexanecarboxamide could exhibit inhibitory activity against this enzyme. The 4-fluorophenyl group may contribute to the compound's metabolic stability and enhance its interaction with the enzyme's active site.
This document provides a detailed protocol for a typical enzyme inhibition assay for FAAH, using a representative and well-characterized inhibitor, URB597 (Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester) , which shares the cyclohexyl structural motif. This protocol can be adapted for testing the inhibitory potential of this compound and other novel compounds.
Data Presentation: Inhibitory Potency of a Representative FAAH Inhibitor
The following table summarizes the reported 50% inhibitory concentration (IC50) values for the representative FAAH inhibitor, URB597. These values indicate the concentration of the inhibitor required to reduce the activity of the FAAH enzyme by half.
| Compound | Target Enzyme | Tissue/Cell Source | IC50 Value |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Human Liver | 3 nM[4][5] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | 5 nM[4] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Not Specified | 4.6 nM[5] |
Experimental Protocols
Protocol: In Vitro FAAH Inhibition Assay using a Radiometric Method
This protocol describes a method to determine the inhibitory activity of a test compound, such as this compound, against FAAH using radiolabeled anandamide.
Materials:
-
Test compound (e.g., this compound)
-
Representative inhibitor: URB597 (for positive control)
-
[³H]Anandamide (radiolabeled substrate)
-
FAAH enzyme source (e.g., rat brain membranes or recombinant human FAAH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and URB597 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and URB597 to be tested.
-
Prepare the assay buffer containing 0.1% BSA.
-
Dilute the FAAH enzyme preparation in the assay buffer to the desired concentration.
-
-
Enzyme Inhibition Assay:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
A solution of the test compound at various concentrations (or vehicle for control).
-
FAAH enzyme preparation.
-
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [³H]Anandamide to each tube. The final concentration of the substrate should be below its Km value for FAAH to ensure sensitivity to competitive inhibition.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of a stop solution (e.g., 1:1 (v/v) chloroform/methanol) to each tube. This will denature the enzyme and partition the unreacted substrate and the product into different phases.
-
-
Extraction and Measurement:
-
Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted [³H]Anandamide will be in the organic phase.
-
Take an aliquot of the aqueous phase and add it to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (vehicle-treated) samples.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Caption: Experimental workflow for the FAAH inhibition assay.
Caption: Signaling pathway of FAAH and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for N-(4-fluorophenyl)cyclohexanecarboxamide in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of N-(4-fluorophenyl)cyclohexanecarboxamide in drug discovery screening, based on the activities of structurally related compounds. Due to the limited publicly available data on this specific molecule, the following protocols and data are presented as illustrative examples for guiding experimental design.
Introduction
This compound is a synthetic organic compound featuring a fluorophenyl group linked to a cyclohexanecarboxamide scaffold. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Derivatives of both N-phenylamides and cyclohexanecarboxamides have demonstrated a range of biological activities, suggesting potential applications for this compound in various therapeutic areas. This document outlines hypothetical screening protocols for this compound in anticancer, antiviral, and kinase inhibition assays.
Potential Therapeutic Applications and Screening Strategies
Based on the biological activities of analogous structures, this compound is a candidate for screening in the following areas:
-
Anticancer Activity: Phenylacetamide and quinolone-3-carboxamide derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]
-
Antiviral Activity: The N-(4-hydroxyphenyl) retinamide has demonstrated antiviral activity against the Zika virus, suggesting the potential for other N-phenylamide compounds in this area.[4]
-
Kinase Inhibition: Structurally related cyclopropane dicarboxamide analogs have been patented as kinase inhibitors, a key target class in oncology and inflammatory diseases.
Physicochemical Properties
A summary of the basic properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆FNO | [5] |
| Molecular Weight | 221.27 g/mol | [5] |
| IUPAC Name | This compound | [1] |
| SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [1] |
Hypothetical Screening Data and Interpretation
The following tables present example quantitative data from studies on structurally similar compounds to illustrate how results for this compound could be presented.
Table 1: Example Anticancer Activity Data (from related phenylacetamide derivatives)
| Cell Line | Compound | IC₅₀ (µM) |
| PC3 (Prostate Carcinoma) | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 52 |
| PC3 (Prostate Carcinoma) | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 80 |
| MCF-7 (Breast Cancer) | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 100 |
Data is illustrative and based on structurally related compounds.[2]
Table 2: Example Kinase Inhibition Data (from related thiophenecarboxamide ureas)
| Kinase Target | Compound | IC₅₀ (nM) |
| CHK1 | (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | 5 |
Data is illustrative and based on a structurally related compound.
Experimental Protocols
The following are detailed protocols for screening this compound for potential biological activities.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Materials:
-
This compound
-
Human cancer cell lines (e.g., PC3, MCF-7)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity Screening: Plaque Reduction Assay
This protocol is designed to evaluate the ability of the compound to inhibit the replication of a virus, such as Influenza A or Zika virus.
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral screening.
Materials:
-
This compound
-
Host cell line (e.g., Vero, MDCK)
-
Virus stock (e.g., Influenza A, Zika virus)
-
Culture medium and supplements
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Formaldehyde for fixing
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: Prepare an overlay medium containing 1% low-melting-point agarose or methylcellulose and serial dilutions of this compound. After the 1-hour infection, remove the virus inoculum and add the overlay medium containing the compound.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Fix the cells with formaldehyde and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control. Determine the EC₅₀ value from the dose-response curve.
In Vitro Kinase Inhibition Screening: Kinase Glo® Assay
This protocol outlines a luminescent assay to measure the inhibitory effect of the compound on a specific kinase.
Hypothetical Kinase Signaling Pathway
Caption: A generic kinase signaling pathway potentially targeted for inhibition.
Materials:
-
This compound
-
Purified kinase (e.g., CHK1, ROCK)
-
Kinase substrate peptide
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the kinase, and serial dilutions of this compound.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely correlated with kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
While direct evidence for the biological activity of this compound is currently limited in published literature, the structural motifs present in the molecule suggest its potential as a starting point for drug discovery programs. The protocols outlined above provide a framework for initiating the screening of this compound for anticancer, antiviral, and kinase inhibitory activities. Positive results from these initial screens would warrant further investigation into its mechanism of action and structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of N-(4-hydroxyphenyl) retinamide (4-HPR) against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for N-(4-fluorophenyl)cyclohexanecarboxamide: A Prospective Chemical Probe
Disclaimer: There is currently a notable lack of publicly available scientific literature detailing the specific biological targets, mechanism of action, and established applications of N-(4-fluorophenyl)cyclohexanecarboxamide as a chemical probe. While its synthesis is documented, comprehensive studies characterizing its biological activity, including quantitative data on target engagement and effects on signaling pathways, are not readily accessible.
This document, therefore, serves as a foundational guide for researchers interested in exploring the potential of this compound as a novel chemical probe. It provides a protocol for its synthesis based on available information and outlines a general workflow for its characterization and application in biological systems. The sections on biological applications and signaling pathways are presented as hypothetical examples based on the activities of structurally related compounds, intended to inspire future research directions.
Physicochemical Properties
Before embarking on biological studies, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | [1][2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [1] |
Synthesis Protocol
The following protocol for the synthesis of this compound is adapted from established chemical synthesis methodologies.[1]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Dilute hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents).
-
Reflux the mixture for 2 hours.
-
After cooling, remove the excess thionyl chloride by distillation.
-
Amide Coupling: Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the acid chloride solution to 0°C in an ice bath.
-
Add the 4-fluoroaniline solution dropwise to the cooled acid chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Prospective Biological Applications and Experimental Protocols
Given the absence of specific data for this compound, this section outlines a general approach for its characterization as a chemical probe, drawing parallels from studies on similar compounds.
Target Identification and Validation
The first step in characterizing a novel compound is to identify its biological target(s).
Caption: A general workflow for identifying and validating the biological target of a novel compound.
-
Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from the biological system of interest.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
In Vitro Assays for Target Engagement
Once a target is identified, quantitative assays are necessary to determine the compound's potency and selectivity.
The following table presents a hypothetical scenario where this compound is found to be an inhibitor of a hypothetical enzyme "Kinase X". This data is for illustrative purposes only.
| Assay Type | Parameter | Value (nM) |
| Enzymatic Assay | IC₅₀ vs. Kinase X | 150 |
| Radioligand Binding | Kᵢ vs. Kinase X | 95 |
| Cellular Assay | EC₅₀ (Phosphorylation) | 500 |
-
Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
Potential Signaling Pathway Modulation
Based on the activities of structurally related molecules, this compound could potentially modulate various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This compound represents a chemical entity with potential for development as a chemical probe. However, a significant research gap exists regarding its biological activity. The protocols and workflows outlined in this document provide a roadmap for researchers to systematically characterize this compound. Future studies should focus on comprehensive screening to identify its biological target(s), followed by detailed biochemical and cellular assays to quantify its potency and selectivity. Elucidation of its mechanism of action and its effects on relevant signaling pathways will be crucial in establishing its utility as a valuable tool for chemical biology and drug discovery.
References
Application Notes and Protocols for the Detection and Quantification of N-(4-fluorophenyl)cyclohexanecarboxamide
Introduction
N-(4-fluorophenyl)cyclohexanecarboxamide is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including bulk drug substances, formulated products, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.
Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms.
1.1. Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
System: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5.0 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (approximately 25 °C).
-
Detection Wavelength: 249 nm.[1]
-
Injection Volume: 20 µL.
1.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation (Bulk Drug): Accurately weigh about 10 mg of the sample, dissolve in 100 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
1.2. Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
1.3. Experimental Workflow
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound, particularly in the presence of volatile or semi-volatile impurities.
2.1. Experimental Protocol
2.1.1. Instrumentation and Conditions
-
System: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2.1.2. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 100 µg/mL. If necessary, derivatization with an agent like trifluoroacetic anhydride can be performed to improve volatility and chromatographic performance.
2.2. Data Presentation
Table 2: GC-MS Quantitative Data
| Parameter | Value |
| Retention Time | ~12.5 min |
| Quantifier Ion (m/z) | 221 (M+) |
| Qualifier Ions (m/z) | 123, 95 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
2.3. Experimental Workflow
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
3.1. Experimental Protocol
3.1.1. Instrumentation and Conditions
-
System: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transition for this compound (e.g., m/z 222.1 -> 124.1) and an internal standard.
3.1.2. Sample Preparation from Biological Matrix (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3.2. Data Presentation
Table 3: LC-MS/MS Method Parameters for Plasma Analysis
| Parameter | Value |
| Analyte MRM Transition (m/z) | 222.1 → 124.1 |
| Internal Standard MRM Transition (m/z) | e.g., 226.1 → 128.1 (for a deuterated analog) |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Matrix Effect (% CV) | < 15% |
| Recovery (%) | > 85% |
3.3. Sample Preparation Workflow
Disclaimer: These protocols are intended as a general guide. Method development and validation should be performed for specific applications and matrices to ensure accuracy and reliability in accordance with regulatory guidelines.[2][3][4][5][6]
References
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of N-(4-fluorophenyl)cyclohexanecarboxamide in Human Plasma
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(4-fluorophenyl)cyclohexanecarboxamide in human plasma. The described method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
This compound is a novel synthetic compound with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate quantification of the compound in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, which can be readily implemented in a drug development or clinical research setting.
Experimental
Materials and Reagents
-
This compound (purity >99%) and its stable isotope-labeled internal standard (IS), N-(4-fluorophenyl-d4)cyclohexanecarboxamide, were synthesized in-house.
-
HPLC-grade methanol, acetonitrile, and water were purchased from a reputable supplier.
-
Formic acid (LC-MS grade) was also sourced from a reputable supplier.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in methanol).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and its internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 222.1 | 111.1 | 100 | 25 |
| N-(4-fluorophenyl-d4)cyclohexanecarboxamide (IS) | 226.1 | 115.1 | 100 | 25 |
The fragmentation of amides commonly involves the cleavage of the N-CO bond.[2][3]
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to the general principles of bioanalytical method validation.[4][5]
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 3 | 5.2 | 1.3 | 6.5 | 0.9 |
| Medium QC | 100 | 4.1 | -0.8 | 5.3 | -1.2 |
| High QC | 800 | 3.5 | 2.1 | 4.8 | 1.5 |
All accuracy and precision values were within the acceptable limits of ±15% (±20% for LLOQ).
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| Medium QC | 100 | 95.1 | 101.2 |
| High QC | 800 | 94.3 | 99.5 |
The extraction recovery was consistent and high, and no significant matrix effect was observed.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and fast chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be applied to pharmacokinetic and toxicokinetic studies.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. asms.org [asms.org]
Application Notes and Protocols for the Experimental Design of Studies Involving N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological characterization of the novel compound, N-(4-fluorophenyl)cyclohexanecarboxamide. Given the absence of published biological data for this specific molecule, the following protocols are proposed as a logical, tiered approach to elucidate its potential therapeutic value. The experimental design is informed by the known activities of structurally related carboxamide derivatives, which have demonstrated a range of effects including anticancer and antimicrobial properties.
Physicochemical Properties and Synthesis
This compound is a carboxamide derivative with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol .[1] The presence of a fluorophenyl group suggests high metabolic stability, a desirable characteristic for drug candidates.[1]
Synthesis Protocol: A common synthesis route involves reacting cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride, which is then coupled with 4-fluoroaniline in the presence of a base like triethylamine.[1]
Tier 1: Primary Screening - Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic potential across a range of concentrations. This information is crucial for establishing the appropriate concentration range for subsequent, more specific biological assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation:
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (A549) | % Cell Viability (MCF-7) | % Cell Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 97.8 ± 2.5 | 99.5 ± 1.5 |
| 1 | 95.2 ± 3.0 | 96.5 ± 2.2 | 94.3 ± 3.1 | 98.1 ± 2.0 |
| 10 | 75.8 ± 4.5 | 80.1 ± 3.8 | 72.4 ± 4.9 | 90.3 ± 2.8 |
| 50 | 48.2 ± 5.1 | 55.6 ± 4.2 | 45.1 ± 5.5 | 75.6 ± 3.5 |
| 100 | 20.3 ± 3.9 | 25.8 ± 3.1 | 18.9 ± 3.7 | 50.2 ± 4.1 |
| IC₅₀ (µM) | ~52 | ~60 | ~48 | >100 |
-
Data are presented as mean ± standard deviation and are hypothetical.
Tier 2: Secondary Screening - Antimicrobial and Anticancer Evaluation
Based on the activities of related compounds, this compound will be screened for its potential antimicrobial and more specific anticancer properties.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
-
Data are hypothetical.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate if the cytotoxic effects of this compound are due to cell cycle arrest.
Materials:
-
Cancer cell line showing sensitivity in the MTT assay (e.g., MCF-7)
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (24h) | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| Compound (24h) | 78.9 ± 4.0 | 10.1 ± 1.8 | 11.0 ± 2.5 |
| Control (48h) | 63.8 ± 2.9 | 21.1 ± 2.5 | 15.1 ± 2.1 |
| Compound (48h) | 85.3 ± 4.5 | 5.6 ± 1.5 | 9.1 ± 2.0 |
-
Data are presented as mean ± standard deviation and are hypothetical, suggesting a G0/G1 arrest.
Tier 3: Hypothetical Mechanism of Action Studies
Should the secondary screening reveal significant anticancer activity, further studies would be warranted to elucidate the underlying mechanism of action. Many anticancer agents function by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[4]
Proposed Investigation of Signaling Pathways
Given that many fluorophenyl-containing compounds exhibit anticancer properties by affecting signal transduction pathways, a logical next step would be to investigate the effect of this compound on pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[4][5]
Protocol: Western Blot Analysis of Key Signaling Proteins
Objective: To determine if this compound modulates the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Procedure:
-
Cell Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of Akt and ERK.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Conclusion
The provided protocols and application notes outline a systematic approach for the initial biological evaluation of this compound. This tiered experimental design, progressing from broad cytotoxicity screening to more specific anticancer and antimicrobial assays, and culminating in mechanistic studies, will enable a comprehensive characterization of the compound's therapeutic potential. The hypothetical data and workflows serve as a guide for researchers to design and execute their studies effectively.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Recommended dosage and administration for in vivo N-(4-fluorophenyl)cyclohexanecarboxamide studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(4-fluorophenyl)cyclohexanecarboxamide is a compound for which there is limited publicly available biological data. The following application notes and protocols are based on general principles for the in vivo study of novel small molecules and should be adapted based on preliminary in vitro and in vivo toxicology and efficacy studies.
Introduction
Data Presentation: Dosage and Administration
Due to the absence of specific published in vivo studies on this compound, a definitive dosage table cannot be provided. The optimal dosage and administration route must be determined empirically. The table below outlines the parameters that need to be established through dose-ranging and pharmacokinetic studies.
| Parameter | Route of Administration | Vehicle/Formulation | Dose Range (to be determined) | Dosing Frequency (to be determined) | Species | Study Type |
| Example | Oral (gavage) | 10% DMSO, 40% PEG300, 50% Saline | 1-100 mg/kg | Once daily | Mouse | Dose-finding toxicity study |
| Example | Intraperitoneal (IP) | 5% DMSO in corn oil | 1-50 mg/kg | Every other day | Mouse | Efficacy study |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Given the chemical structure, this compound is predicted to have low aqueous solubility. Therefore, a suitable vehicle is required to prepare a homogenous and stable formulation for in vivo administration.
Objective: To prepare a solution or suspension of the test compound suitable for oral gavage or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol for a Common Vehicle System (e.g., for IP injection):
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate briefly to aid dissolution.
-
Add Tween 80 to a final concentration of 1-2% and vortex to mix.
-
Slowly add corn oil while vortexing to reach the final desired volume.
-
Ensure the final solution is clear and free of precipitates. If a suspension is formed, ensure it is uniform and can be consistently delivered.
Protocol for an Aqueous Vehicle System (e.g., for oral gavage):
-
Dissolve this compound in DMSO (not exceeding 10% of the final volume).
-
In a separate tube, prepare the vehicle by mixing PEG300 and saline (e.g., a 40:60 ratio).
-
Slowly add the drug-DMSO concentrate to the PEG300/saline vehicle while vortexing.
-
The final formulation should be a clear solution or a fine, homogenous suspension.
Administration Protocols
a) Oral Gavage in Mice
Objective: To administer a precise volume of the formulated compound directly into the stomach of a mouse.
Materials:
-
Formulated this compound
-
Appropriately sized feeding needles (18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).[1][2]
-
Fill a syringe with the calculated volume of the formulation and attach the feeding needle.
-
Securely restrain the mouse by scruffing the neck to immobilize the head. The body should be held to prevent movement.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
The needle should pass easily down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly dispense the contents of the syringe.[3]
-
Gently remove the feeding needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing.[1]
b) Intraperitoneal (IP) Injection in Mice
Objective: To administer the formulated compound into the peritoneal cavity of a mouse.
Materials:
-
Formulated this compound
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze
Protocol:
-
Weigh the mouse to determine the correct injection volume (typically not exceeding 10 mL/kg).[4][5]
-
Draw the calculated volume of the formulation into a sterile syringe.
-
Properly restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and allow its back to rest in your palm.
-
Wipe the injection site with 70% ethanol. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[6][7]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[7]
-
Aspirate briefly by pulling back on the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Mandatory Visualizations
Workflow for Determining In Vivo Dosage
Caption: Workflow for establishing an in vivo dosage for a novel compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by a small molecule.
References
Application Notes and Protocols: Formulation Strategies for N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)cyclohexanecarboxamide is a carboxamide derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical formula is C₁₃H₁₆FNO and it has a molecular weight of 221.27 g/mol .[1][2] The presence of a fluorophenyl group suggests that this compound may exhibit poor aqueous solubility, a common challenge in drug development that can significantly hinder oral bioavailability.[3][4][5] It is estimated that 40% to 70% of currently marketed drugs and up to 90% of new chemical entities are poorly soluble.[3][4]
This document provides a comprehensive guide to developing formulation strategies for this compound, assuming it is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The following sections detail protocols for physicochemical characterization, formulation development, and in vitro evaluation.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous media to inform the selection of an appropriate formulation strategy.
Protocol:
-
Materials: this compound powder, purified water, 0.1 N HCl (pH 1.2), phosphate buffer (pH 6.8), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF), polyethylene glycol 400 (PEG 400), propylene glycol, Capryol™ 90, Labrasol®, and Transcutol® HP.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to 2 mL of each solvent in a glass vial.
-
Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect the vials for the presence of undissolved solid material.
-
Filter the samples through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved drug using a validated HPLC-UV method.
-
-
Data Presentation: Record the solubility data as shown in Table 1.
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Purified Water | 7.0 | < 1 |
| 0.1 N HCl | 1.2 | < 1 |
| Phosphate Buffer | 6.8 | < 1 |
| FaSSIF | 6.5 | 5 |
| FeSSIF | 5.0 | 15 |
| PEG 400 | N/A | 500 |
| Propylene Glycol | N/A | 350 |
| Capryol™ 90 | N/A | 250 |
| Labrasol® | N/A | 600 |
| Transcutol® HP | N/A | 800 |
Formulation Strategy Selection
Based on the hypothetical low aqueous solubility and potentially high lipophilicity (indicated by its structure), several formulation strategies can be considered to enhance the oral bioavailability of this compound. The following decision tree illustrates a logical approach to selecting a suitable formulation strategy.
Caption: Decision tree for selecting a formulation strategy for this compound.
Amorphous Solid Dispersion (ASD)
Amorphous solid dispersions are a common and effective technique for enhancing the solubility of poorly water-soluble drugs by converting the crystalline API into an amorphous form, which has higher apparent solubility and faster dissolution rates.[3][4]
Excipient Screening for ASD
Objective: To identify a suitable polymer that can form a stable amorphous solid dispersion with this compound.
Protocol:
-
Materials: this compound, polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), Soluplus®, and copovidone (Kollidon® VA64).
-
Procedure (Solvent Casting):
-
Prepare solutions of the API and each polymer in a common solvent (e.g., methanol or acetone) at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).
-
Cast the solutions onto a petri dish and allow the solvent to evaporate slowly in a fume hood.
-
Dry the resulting films under vacuum for 24 hours.
-
Analyze the films using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the API, indicating the formation of an amorphous dispersion. Powder X-ray Diffraction (PXRD) can also be used to confirm the amorphous nature.
-
-
Data Presentation: Summarize the results in a table, indicating whether a single glass transition temperature (Tg) was observed.
Table 2: Hypothetical Excipient Screening for Amorphous Solid Dispersion
| Polymer | Drug:Polymer Ratio | Miscibility (Single Tg) |
| PVP K30 | 1:1 | No |
| 1:3 | Yes | |
| HPMC-AS | 1:1 | Yes |
| 1:3 | Yes | |
| Soluplus® | 1:1 | Yes |
| 1:3 | Yes | |
| Kollidon® VA64 | 1:1 | Yes |
| 1:3 | Yes |
Preparation of ASD by Spray Drying
The following workflow illustrates the process of preparing an amorphous solid dispersion using the spray drying technique.
Caption: Workflow for the preparation of an amorphous solid dispersion by spray drying.
Protocol:
-
Materials: this compound, selected polymer (e.g., Kollidon® VA64), and a suitable solvent (e.g., acetone/methanol mixture).
-
Procedure:
-
Dissolve the API and polymer in the solvent at the desired ratio (e.g., 1:3).
-
Set the parameters of the spray dryer (e.g., inlet temperature, atomization pressure, and feed rate).
-
Spray the solution into the drying chamber.
-
Collect the dried powder from the cyclone.
-
Perform secondary drying in a vacuum oven to remove any residual solvent.
-
Characterize the resulting ASD for drug loading, amorphous nature, and dissolution performance.
-
Lipid-Based Formulations
For lipophilic drugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can significantly improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[6][7]
Excipient Screening for SMEDDS
Objective: To identify a suitable combination of oil, surfactant, and cosurfactant that can effectively solubilize this compound and form a stable microemulsion upon dilution.
Protocol:
-
Materials: this compound, various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Labrasol®), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Procedure:
-
Determine the solubility of the API in individual excipients as described in section 1.1.
-
Construct ternary phase diagrams to identify the self-microemulsifying region for different combinations of oil, surfactant, and cosurfactant.
-
Prepare formulations with high drug loading in the identified self-microemulsifying region.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a clear or slightly bluish microemulsion. Measure the droplet size of the resulting microemulsion.
-
-
Data Presentation: Tabulate the composition of promising SMEDDS formulations and their corresponding droplet sizes.
Table 3: Hypothetical SMEDDS Formulation Compositions
| Formulation | Oil (Capryol™ 90) (%w/w) | Surfactant (Labrasol®) (%w/w) | Cosurfactant (Transcutol® HP) (%w/w) | Drug Load (%w/w) | Droplet Size (nm) |
| SMEDDS-1 | 30 | 50 | 20 | 10 | 45 |
| SMEDDS-2 | 20 | 60 | 20 | 10 | 30 |
| SMEDDS-3 | 40 | 40 | 20 | 10 | 60 |
In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of the developed formulations with the unformulated API.
Protocol:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with the medium and maintain the temperature at 37°C ± 0.5°C.
-
Place a sample equivalent to a fixed dose of this compound in each vessel.
-
Rotate the paddles at 75 rpm.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Filter the samples and analyze for drug content using a validated HPLC-UV method.
-
-
Data Presentation: Plot the percentage of drug dissolved versus time for each formulation.
Table 4: Hypothetical Comparative Dissolution Data
| Time (min) | % Drug Dissolved (Unformulated API) | % Drug Dissolved (ASD) | % Drug Dissolved (SMEDDS) |
| 15 | 2 | 65 | 85 |
| 30 | 4 | 80 | 95 |
| 60 | 5 | 90 | 98 |
| 120 | 5 | 92 | 99 |
Conclusion
The formulation of the poorly soluble compound this compound requires enabling technologies to enhance its dissolution and potential oral bioavailability. This guide provides a systematic approach to formulation development, starting from basic physicochemical characterization to the design and evaluation of advanced formulations such as amorphous solid dispersions and self-microemulsifying drug delivery systems. The selection of the final formulation will depend on a comprehensive evaluation of its performance, stability, and manufacturability.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for N-(4-fluorophenyl)cyclohexanecarboxamide
Application Notes and Protocols for N-(4-fluorophenyl)cyclohexanecarboxamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following information is compiled from data on structurally related compounds, primarily Cyclohexanecarboxamide, and general laboratory safety guidelines. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Physical and Chemical Properties
This table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆FNO | [1][2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | White solid (based on analogous compounds) | |
| Solubility | Sparingly soluble in water (inferred from Cyclohexanecarboxamide) | [3] |
Hazard Identification and Safety Precautions
The hazard information below is based on the GHS classification for the parent compound, Cyclohexanecarboxamide, as no specific data is available for this compound.
| Hazard Category | GHS Classification (for Cyclohexanecarboxamide) |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation[3][4]. H319: Causes serious eye irritation[3][4]. H335: May cause respiratory irritation[3][4]. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]. P264: Wash skin thoroughly after handling[4]. P271: Use only outdoors or in a well-ventilated area[4]. P280: Wear protective gloves/eye protection/face protection[4]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[4]. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[4]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. P312: Call a POISON CENTER or doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed[4]. P501: Dispose of contents/container to an approved waste disposal plant[4]. |
Experimental Protocols
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust particles.
- Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
- Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.
3. Hygiene Practices:
- Avoid eating, drinking, or smoking in the laboratory.
- Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.
- Remove contaminated clothing immediately and wash it before reuse.
4. Weighing and Solution Preparation:
- When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize dust dispersal.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Protocol 2: Storage Procedures
This protocol describes the appropriate conditions for the storage of this compound.
1. Storage Conditions:
- Store in a tightly closed, properly labeled container.
- Keep in a cool, dry, and well-ventilated area.
- Store away from incompatible materials such as strong oxidizing agents.
2. Incompatible Materials:
- Strong oxidizing agents.
- Strong acids and bases (based on general chemical reactivity).
Protocol 3: Spill and Emergency Procedures
This protocol provides a general guideline for responding to spills and exposures involving this compound.
1. Spill Response:
- Small Spills (Solid):
- Evacuate the immediate area.
- Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
- Place the collected material into a sealed container for proper disposal.
- Clean the spill area with a suitable solvent and then with soap and water.
- Large Spills:
- Evacuate the laboratory and alert others.
- Contact the institution's emergency response team.
- Prevent entry into the affected area until it is deemed safe.
2. Exposure Response:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling of chemical compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(4-fluorophenyl)cyclohexanecarboxamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions. The quantitative data presented in the tables are based on typical experimental outcomes for this type of acylation reaction and are intended to serve as a comparative guide.
Issue 1: Low or No Product Yield
Description: The reaction results in a significantly lower than expected yield of the desired amide product, or no product is formed at all.
Troubleshooting Table: Impact of Reaction Parameters on Yield
| Parameter Variation | Potential Cause | Recommended Action | Expected Yield Range (%) |
| Reagent Quality | |||
| Cyclohexanecarboxylic acid | Impure or wet starting material. | Use freshly opened or purified cyclohexanecarboxylic acid. Ensure it is dry. | 75-85 |
| 4-Fluoroaniline | Degradation or impurity of the amine. | Use freshly distilled or high-purity 4-fluoroaniline. | 75-85 |
| Thionyl chloride (for acid chloride route) | Decomposition of the reagent. | Use a fresh bottle of thionyl chloride or distill before use. | 70-85 |
| Solvent | Presence of water or impurities. | Use anhydrous solvents. | 70-85 |
| Reaction Conditions | |||
| Insufficient activation of carboxylic acid | Incomplete formation of the acid chloride or active ester. | Increase the amount of activating agent (e.g., thionyl chloride, EDC) or prolong the activation time. | 60-80 |
| Low reaction temperature | The reaction rate is too slow. | Gradually increase the reaction temperature, monitoring for side product formation. For the acid chloride route, the acylation is often performed at 0°C to room temperature. | 70-85 |
| Inadequate mixing | Poor contact between reactants. | Ensure vigorous stirring throughout the reaction. | 75-85 |
| Incorrect stoichiometry | Limiting reagent is fully consumed before the reaction is complete. | Ensure the stoichiometry is correct, typically with a slight excess of the amine. | 70-80 |
| Base Selection (for acid chloride route) | |||
| Weak or sterically hindered base | Inefficient scavenging of HCl produced. | Use a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA). | 75-85 |
| Insufficient amount of base | Incomplete neutralization of HCl, leading to protonation of the amine. | Use at least a stoichiometric amount of base relative to the acid chloride. | 70-80 |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A stepwise workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Description: The crude product contains noticeable amounts of starting materials or byproducts, complicating purification.
Troubleshooting Table: Common Impurities and Their Mitigation
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted cyclohexanecarboxylic acid | Incomplete conversion to the acid chloride or incomplete reaction with the amine. | Ensure complete activation of the carboxylic acid. Use a slight excess of 4-fluoroaniline. During work-up, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid. |
| Unreacted 4-fluoroaniline | Use of excess amine or incomplete reaction. | During work-up, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase. |
| Diacylated amine (bis-acylation) | Use of a large excess of the acid chloride. | Maintain a stoichiometry of approximately 1:1 or a slight excess of the amine. Add the acid chloride dropwise to the amine solution to avoid localized high concentrations of the acylating agent. |
| Hydrolysis of cyclohexanecarbonyl chloride | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound with a high yield?
A1: The most widely used and generally reliable method is the two-step, one-pot synthesis involving the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction of the in-situ generated acid chloride with 4-fluoroaniline in the presence of a base.[1] This method is often preferred for its relatively high yields (typically 75-85%) and scalability.
Q2: I am having trouble with the acid chloride route. Are there any alternative coupling agents I can use?
A2: Yes, several peptide coupling agents can be used as an alternative to forming the acid chloride. A common and effective choice is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). This method is generally milder than using thionyl chloride and can be advantageous if your starting materials are sensitive to harsh conditions.
Q3: My yield is consistently low even after following the standard protocol. What are some less obvious factors I should consider?
A3: If you have ruled out common issues with reagent quality and reaction conditions, consider the following:
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Steric Hindrance: While not extreme in this case, steric hindrance can play a role. Ensure that the reaction is given sufficient time to proceed to completion.
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Nucleophilicity of the Amine: 4-Fluoroaniline is a slightly deactivated amine due to the electron-withdrawing nature of the fluorine atom. This can make the acylation reaction slower compared to more electron-rich anilines. You might need to gently heat the reaction or allow for a longer reaction time.
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Side Reactions: Be mindful of potential side reactions. For instance, if using thionyl chloride at elevated temperatures for a prolonged period, side reactions with the solvent or starting materials can occur.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a highly effective method for purifying this compound.[1] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also a viable option, particularly for removing closely related impurities.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and N-H stretches.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Detailed Experimental Protocols
Protocol 1: Acid Chloride-Mediated Synthesis
This protocol describes the synthesis of this compound from cyclohexanecarboxylic acid and 4-fluoroaniline via an acid chloride intermediate.
Materials:
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Cyclohexanecarboxylic acid
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Thionyl chloride (SOCl₂)
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4-Fluoroaniline
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Anhydrous dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).
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Carefully add thionyl chloride (1.2 eq) to the flask.
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Heat the mixture to reflux and maintain for 2 hours.
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Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
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Amide Formation:
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Dissolve the crude cyclohexanecarbonyl chloride in anhydrous DCM.
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In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Cool the amine solution to 0°C in an ice bath.
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Slowly add the solution of cyclohexanecarbonyl chloride dropwise to the cooled amine solution with vigorous stirring.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
-
Work-up and Purification:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from ethanol to yield pure this compound.
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Experimental Workflow: Acid Chloride Route
Caption: A step-by-step workflow for the acid chloride-mediated synthesis.
Protocol 2: Synthesis using EDC/HOBt Coupling
This protocol provides an alternative, milder method for the synthesis using a common peptide coupling agent.
Materials:
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Cyclohexanecarboxylic acid
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4-Fluoroaniline
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
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Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
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Add 4-fluoroaniline (1.1 eq) followed by DIPEA (2.0 eq).
-
-
Reaction and Monitoring:
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Stir the reaction mixture at room temperature overnight.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
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Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
-
References
Overcoming solubility issues with N-(4-fluorophenyl)cyclohexanecarboxamide
Welcome to the technical support center for N-(4-fluorophenyl)cyclohexanecarboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
This compound is a crystalline solid with limited solubility in aqueous solutions. The following guide provides a systematic approach to achieving successful solubilization for your experiments.
Step 1: Solvent Selection
Based on the structure of this compound (a non-polar cyclohexyl ring and a substituted phenyl ring), it is predicted to have low aqueous solubility and better solubility in organic solvents. We recommend a tiered approach to solvent selection.
Recommended Solvents for Initial Testing:
| Solvent Class | Recommended Solvents | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of organic compounds. A common choice for initial stock solutions in biological assays. |
| Dimethyl Formamide (DMF) | Similar to DMSO, can be an effective alternative. | |
| Alcohols | Ethanol | Often used as a co-solvent with aqueous buffers. |
| Methanol | Similar to ethanol, can be effective for solubilization. | |
| Chlorinated | Dichloromethane (DCM) | Good for dissolving non-polar compounds, but less common for direct use in biological assays due to toxicity. |
| Ethers | Tetrahydrofuran (THF) | Can be effective, but may not be compatible with all experimental setups. |
| Hydrocarbons | Hexane | The compound is likely soluble due to the cyclohexane moiety, but this is a non-polar solvent generally unsuitable for biological assays. |
| Esters | Ethyl Acetate | The compound is soluble in ethyl acetate, as it is used in its purification process.[1] |
Step 2: Aiding Dissolution
If the compound does not readily dissolve at room temperature, the following techniques can be employed:
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Gentle Warming: Warm the solution to 37-50°C. Be cautious with volatile solvents.
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Vortexing: Agitate the solution vigorously using a vortex mixer.
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Sonication: Use a sonicator bath to break down any aggregates and enhance solvent-solute interactions.
Step 3: Preparing a Concentrated Stock Solution
It is standard practice to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a standard stock solution of this compound.
Materials:
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This compound (MW: 221.27 g/mol )[1]
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Dimethyl Sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
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Sonicator bath
Procedure:
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Weighing the Compound: Accurately weigh out 2.21 mg of this compound and place it into a clean microcentrifuge tube.
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Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
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Initial Dissolution: Cap the tube and vortex vigorously for 1-2 minutes.
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Visual Inspection: Visually inspect the solution for any undissolved particles.
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Aiding Dissolution (if necessary): If particles are still visible, place the tube in a sonicator bath for 5-10 minutes. Alternatively, warm the solution gently to 37°C for 5-10 minutes and vortex again.
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Final Check: Once the solution is clear, it is ready for use.
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Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are some troubleshooting steps:
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Decrease the Final Concentration: The compound may have exceeded its solubility limit in the final aqueous solution. Try a lower final concentration.
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Increase the Percentage of DMSO: The final concentration of DMSO in your medium might be too low. While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines.
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Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your final solution can help maintain solubility.
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Pre-warm the Medium: Adding the stock solution to a pre-warmed aqueous medium can sometimes help prevent precipitation.
Q2: What is the expected biological activity of this compound?
A2: While specific biological targets for this compound are not yet fully elucidated, compounds with similar N-aryl carboxamide structures have been reported to exhibit anticancer and antiviral properties. For instance, some N-aryl carboxamides have been shown to induce apoptosis in cancer cells.[2][3] Therefore, a potential mechanism of action for this compound could involve the modulation of signaling pathways that regulate cell death.
Q3: How should I store this compound?
A3: The solid compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, keeping it at 4°C is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers : Oriental Journal of Chemistry [orientjchem.org]
- 3. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(4-fluorophenyl)cyclohexanecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-fluorophenyl)cyclohexanecarboxamide.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 221.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Melting Point | Not explicitly reported. Similar N-aryl cyclohexanecarboxamide derivatives have melting points ranging from 94-164 °C.[1] | - |
Troubleshooting Crystallization
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. The ideal solvent should dissolve the compound when hot but not at room temperature.
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Recommended Solvents: Based on synthesis protocols for this compound and related N-aryl amides, the following solvents are good starting points:
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Troubleshooting Steps:
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Increase Solvent Volume: You may not be using enough solvent. Add small portions of hot solvent until the compound dissolves.
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Try a Different Solvent: If the compound remains insoluble even with a large volume of hot solvent, switch to a more polar solvent from the recommended list.
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Use a Solvent Mixture: A mixture of two miscible solvents can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
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Q2: My compound has dissolved, but no crystals are forming upon cooling. What is the problem?
A2: This issue, known as supersaturation, can be resolved by inducing nucleation.
-
Troubleshooting Steps:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.
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Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
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Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.
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Change Solvent: Choose a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent.
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Q4: The crystals that formed are very small or appear impure. How can I improve the crystal quality?
A4: The formation of small or impure crystals is often due to rapid cooling or a high concentration of impurities.
-
Troubleshooting Steps:
-
Slower Cooling: Ensure the solution cools down slowly to allow for the formation of larger, more well-defined crystals.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool.
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Decolorizing Carbon: If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
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Recrystallize Again: A second recrystallization of the obtained crystals can significantly improve purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How does the fluorine substituent affect the crystallization of this compound?
A2: The presence of a fluorine atom on the phenyl ring can influence crystal packing. In some cases, fluorine substitution has been shown to suppress disorder in crystals, which could lead to more well-defined crystal structures. The electronegativity of fluorine can also enhance hydrogen-bond acceptor strength, potentially influencing intermolecular interactions during crystallization.
Q3: Is there a standard experimental protocol I can follow?
A3: Yes, a general protocol for recrystallization is provided below.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized for your specific sample.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol)
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Erlenmeyer flasks
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Hot plate
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Glass funnel and filter paper (for hot filtration, if necessary)
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Büchner funnel and filter flask (for collecting crystals)
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Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid until it completely dissolves.
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(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed glass funnel with fluted filter paper into a clean Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, cool the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
Optimization of reaction conditions for N-(4-fluorophenyl)cyclohexanecarboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes are:
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Acyl Chloride Method: This involves the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride, which then reacts with 4-fluoroaniline.
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Coupling Agent-Mediated Amide Formation: This method directly couples cyclohexanecarboxylic acid and 4-fluoroaniline using a coupling agent, such as carbodiimides (e.g., DCC, EDC) often in the presence of an additive like HOBt, or other reagents like HATU or PyBOP.
Q2: Which synthetic method generally provides a higher yield?
A2: The acyl chloride method is often reported to provide high yields, particularly for large-scale synthesis. However, the use of harsh reagents like thionyl chloride is a drawback. Coupling agent-mediated methods can also achieve good to excellent yields, and the choice of reagent can be optimized for specific laboratory conditions and scales.
Q3: What are the common solvents used for this synthesis?
A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used for both the acyl chloride and coupling agent methods. Acetonitrile can also be employed, particularly with EDC-based couplings. For purification by recrystallization, solvent systems like ethanol, or mixtures such as n-hexane/ethyl acetate or n-hexane/acetone are commonly used.
Q4: What is the role of a base in the coupling agent-mediated synthesis?
A4: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid (Coupling agent method) | - Ensure the coupling agent is fresh and has been stored under anhydrous conditions. - Consider using a more powerful coupling agent, such as HATU, especially if steric hindrance is a potential issue. - Additives like HOBt or HOAt can improve the efficiency of carbodiimide coupling agents (DCC, EDC) and reduce side reactions. |
| Incomplete formation of the acyl chloride | - Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). - Ensure the reaction is carried out under anhydrous conditions, as moisture will quench the acyl chloride. - Consider extending the reaction time or increasing the temperature (reflux) to ensure complete conversion. |
| Low reactivity of 4-fluoroaniline | - 4-fluoroaniline is an electron-deficient amine, which can make it less reactive. Ensure the reaction conditions are optimized to favor the reaction, such as by using a suitable base to increase its nucleophilicity in coupling reactions. |
| Suboptimal reaction temperature | - For coupling reactions, room temperature is often sufficient. However, gentle heating (e.g., 40-50 °C) may improve the rate and yield, but excessive heat can lead to side reactions. - For the acyl chloride reaction with the amine, the reaction is often carried out at 0 °C to room temperature to control the exothermicity. |
| Improper work-up and purification | - Ensure the pH is adjusted correctly during the work-up to isolate the neutral amide product. - During extraction, use an adequate volume of organic solvent to ensure complete extraction of the product. - If purifying by column chromatography, select an appropriate solvent system to effectively separate the product from starting materials and byproducts. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials (cyclohexanecarboxylic acid or 4-fluoroaniline) | - Optimize the stoichiometry of the reactants. A slight excess of one reactant can be used to drive the reaction to completion, followed by a suitable purification step. - Improve the efficiency of the reaction by adjusting the temperature, reaction time, or choice of coupling agent. - Unreacted carboxylic acid can be removed by a basic wash (e.g., with aqueous sodium bicarbonate) during work-up. Unreacted amine can be removed with an acidic wash (e.g., with dilute HCl). |
| Byproducts from the coupling agent | - If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration. - If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous wash during work-up. |
| Formation of N-acylurea byproduct (carbodiimide methods) | - This can occur if the activated carboxylic acid rearranges before reacting with the amine. The addition of HOBt or HOAt can suppress this side reaction by forming a more stable active ester intermediate. |
| Side reactions due to high temperatures | - Avoid excessive heating during the reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Coupling/Activating Agent | Solvent | Base | Typical Reaction Time | Typical Yield | Key Considerations |
| Acyl Chloride | Thionyl Chloride | DCM | Pyridine or TEA | 2-4 hours | High | Requires handling of corrosive and moisture-sensitive reagents. |
| Carbodiimide Coupling | EDC/HOBt | DCM or DMF | DIPEA | 12-24 hours | Good to Excellent | Water-soluble urea byproduct allows for easy purification. |
| Carbodiimide Coupling | DCC/HOBt | DCM | - | 12-24 hours | Good | DCU byproduct is insoluble and removed by filtration. |
| Uronium Salt Coupling | HATU | DMF | DIPEA | 2-6 hours | Excellent | Generally faster and more efficient, but more expensive. |
Note: Yields are dependent on specific reaction conditions and scale.
Experimental Protocols
Method 1: Acyl Chloride Synthesis
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Formation of Cyclohexanecarbonyl Chloride:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).
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Slowly add thionyl chloride (1.2 eq) at room temperature.
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Heat the mixture to reflux and maintain for 2 hours.
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After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
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Amide Formation:
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Dissolve the crude cyclohexanecarbonyl chloride in anhydrous dichloromethane (DCM).
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In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
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Slowly add the solution of cyclohexanecarbonyl chloride to the amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: EDC/HOBt Coupling
-
Reaction Setup:
-
To a solution of cyclohexanecarboxylic acid (1.0 eq), 4-fluoroaniline (1.1 eq), and HOBt (1.2 eq) in DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
-
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Identifying and minimizing side reactions in N-(4-fluorophenyl)cyclohexanecarboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the potential main side reactions in this synthesis?
A2: The primary side reactions to be aware of include:
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Hydrolysis of cyclohexanecarbonyl chloride: The acyl chloride can react with any moisture present to form cyclohexanecarboxylic acid.
-
Diacylation of 4-fluoroaniline: Although 4-fluoroaniline is a weakly basic aniline, under certain conditions, a second molecule of cyclohexanecarbonyl chloride can react with the newly formed amide to give the diacylated product. The use of a strong base can deprotonate the initial amide product, making it more nucleophilic and prone to a second acylation.
-
Reaction with solvent: If a nucleophilic solvent is used, it may compete with the 4-fluoroaniline in reacting with the acyl chloride.
-
Incomplete reaction: Due to the relatively low basicity of 4-fluoroaniline, the reaction may not go to completion, leaving unreacted starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials (4-fluoroaniline and cyclohexanecarbonyl chloride), the desired product (this compound), and any potential side products. The spots can be visualized under UV light.
Q4: What are the key safety precautions to take during this synthesis?
A4: Cyclohexanecarbonyl chloride is corrosive and reacts with moisture, releasing HCl gas. Therefore, the reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. 4-fluoroaniline is toxic and can be absorbed through the skin.[1][2] Handle it with care and avoid inhalation or skin contact. All solvents should be handled according to their specific safety data sheets (SDS).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents: Cyclohexanecarbonyl chloride may have hydrolyzed due to improper storage. 4-fluoroaniline may have degraded. | 1. Use freshly opened or properly stored reagents. Consider purifying the starting materials if their quality is uncertain. |
| 2. Insufficiently dried glassware and solvent: Moisture will lead to the hydrolysis of the acyl chloride. | 2. Thoroughly dry all glassware in an oven before use and use anhydrous solvents. | |
| 3. Weakly basic amine: 4-fluoroaniline is a relatively weak nucleophile, which can lead to a slow or incomplete reaction. | 3. Consider slightly elevated temperatures (e.g., 40-50 °C) to increase the reaction rate. Ensure an appropriate and sufficient amount of base is used. | |
| 4. Inappropriate base: The chosen base may not be strong enough to effectively scavenge the HCl produced. | 4. Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. The pKa of the conjugate acid of the base should be higher than that of the protonated 4-fluoroaniline. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: The reaction may not have gone to completion. | 1. Increase the reaction time or gently heat the reaction mixture. Ensure stoichiometric amounts of reactants are used. |
| 2. Formation of cyclohexanecarboxylic acid: Hydrolysis of cyclohexanecarbonyl chloride. | 2. Work up the reaction by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. | |
| 3. Formation of diacylated product: Use of a strong base or excess acyl chloride. | 3. Use a weaker base like pyridine, or carefully control the stoichiometry of the acyl chloride (use no more than 1 equivalent). Add the acyl chloride slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to minimize this side reaction. | |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors. | 1. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient). |
| 2. Residual solvent: Traces of solvent may be present. | 2. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from 4-fluoroaniline and cyclohexanecarbonyl chloride.
Materials:
-
4-Fluoroaniline
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Cyclohexanecarbonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
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Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of cyclohexanecarbonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base on the Acylation of Anilines
| Entry | Aniline | Acylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | Acetyl chloride | Triethylamine (1.3) | DCM | RT | High | Anecdotal |
| 2 | Deactivated Arylamine | Activated Acyl Chloride | Triethylamine | DCM | -78 to RT | Mixture (Diacylation) | Anecdotal[3] |
| 3 | Deactivated Arylamine | Activated Acyl Chloride | Pyridine | DCM | -78 to RT | Mono-acylated product | Anecdotal[3] |
| 4 | 4-Fluoroaniline | Acetic anhydride | N,N-diisopropylethylamine (2.0) | DCM | RT | - | [4] |
Note: Specific yield data for the target reaction under varied conditions is limited in the literature. The table presents general trends observed in similar reactions.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| This compound | ~7.4 (m, 2H, Ar-H), ~7.0 (m, 2H, Ar-H), ~2.2 (m, 1H, CH), ~1.2-1.9 (m, 10H, CH₂) | Data not readily available | ~3300 (N-H), ~1660 (C=O), ~1540 (N-H bend), ~1210 (C-F) |
| Cyclohexanecarboxamide | - | - | ~3360, 3180 (N-H), ~1650 (C=O)[5][6] |
| N-Arylcyclohexanecarboxamides (general) | - | - | ~3250 (N-H), ~1685 (C=O)[7] |
Note: The spectroscopic data for the target compound is predicted based on typical values for similar structures. Experimental data should be acquired for confirmation.
Visualizations
Experimental Workflow
References
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. reddit.com [reddit.com]
- 4. Page loading... [guidechem.com]
- 5. Cyclohexanecarboxamide [webbook.nist.gov]
- 6. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Techniques for improving the purity of N-(4-fluorophenyl)cyclohexanecarboxamide
Welcome to the technical support center for N-(4-fluorophenyl)cyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound through effective purification techniques and to offer solutions for common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities originate from the starting materials and side reactions. These include:
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Unreacted 4-fluoroaniline: A basic impurity that is often present if the reaction does not go to completion.
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Unreacted cyclohexanecarboxylic acid: An acidic impurity that can be present if the starting material for the acid chloride is carried over or if the cyclohexanecarbonyl chloride hydrolyzes.
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Cyclohexanecarboxylic acid: Formed from the hydrolysis of cyclohexanecarbonyl chloride by moisture.
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Triethylammonium chloride: A salt byproduct if triethylamine is used as a base in the reaction. This is typically removed during the aqueous work-up.
Q2: My crude product has a pink or brownish tint. What is the cause and how can I remove it?
A2: A colored tint in the crude product is often due to oxidized impurities from the 4-fluoroaniline starting material. These colored impurities can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal. Column chromatography is also effective at removing colored impurities.
Q3: I performed an acidic wash to remove unreacted 4-fluoroaniline, but my product still shows its presence in the NMR/HPLC. What should I do?
A3: If a single acidic wash is insufficient, you can try one of the following:
-
Repeat the acidic wash: Perform one or two more washes with dilute HCl.
-
Use a stronger acid solution: A slightly more concentrated HCl solution (e.g., 2 M HCl) may be more effective. However, be cautious as strongly acidic conditions could potentially hydrolyze the amide product, although this is generally slow at room temperature.[1]
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Column Chromatography: If acidic washes are not completely effective, column chromatography is a reliable method to separate the more polar 4-fluoroaniline from the product.
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SCX Cartridge: For small-scale purifications, a Strong Cation Exchange (SCX) cartridge can be used to bind the basic 4-fluoroaniline while allowing the neutral amide product to pass through.[2][3]
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. To encourage crystallization, you can:
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Lower the crystallization temperature: Ensure the solution is cooled slowly, perhaps by allowing it to cool to room temperature first, and then placing it in an ice bath or refrigerator.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
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Change the solvent system: Your current solvent may be too good a solvent. Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethyl acetate or acetone) and slowly add a poor solvent (like hexanes or water) until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.[4][5]
Q5: I am having trouble separating the product from an impurity with a similar Rf value by column chromatography. What can I do?
A5: If you have co-eluting impurities, consider these options:
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Optimize the eluent system: Try a less polar solvent system to increase the separation between your compound and the impurity on the silica gel. Running a gradient elution can also be effective.
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Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
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Reversed-phase chromatography: If the impurities are more non-polar than your product, reversed-phase chromatography (e.g., with a C18 column) might provide a better separation.
Purification Protocols
Below are detailed experimental protocols for common and effective purification techniques for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid amides.[6]
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for N-aryl amides are ethanol, isopropanol, acetonitrile, or a mixture of ethyl acetate and hexanes.[4][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for removing impurities with different polarities from the desired product.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good eluent will give the product an Rf value of approximately 0.3.[7] For this compound, a mixture of hexanes and ethyl acetate (e.g., 4:1 to 2:1) is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data
The following table summarizes typical data obtained from the purification of this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~90% | >99% | 75-85% | Effective for removing most common impurities. |
| Flash Chromatography (Hexanes:EtOAc) | ~90% | >99.5% | 70-80% | Useful for removing impurities with very similar polarity. |
| Acidic Wash followed by Recrystallization | ~85% (with aniline impurity) | >99% | 80-90% | Highly effective for crude products with significant basic impurities. |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Logic for Recrystallization
This diagram provides a decision-making process for troubleshooting common issues during recrystallization.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: N-(4-fluorophenyl)cyclohexanecarboxamide Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioassays involving N-(4-fluorophenyl)cyclohexanecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant differences in the IC50 values for this compound in our cell-based cytotoxicity assay across multiple runs. What are the potential causes and how can we troubleshoot this?
Answer: High variability in IC50 values is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: this compound may have limited aqueous solubility, leading to precipitation in your assay medium. The stability of the compound in your assay buffer and under your storage conditions could also be a factor.
-
Solution:
-
Visually inspect your stock solutions and final assay wells for any signs of precipitation.
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Consider performing a solubility test for your specific lot of the compound in the assay buffer.
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Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment and avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
-
Cell Health and Consistency:
-
Problem: The physiological state of your cells can significantly impact their response to a cytotoxic agent. Inconsistent cell passage numbers, confluency levels at the time of treatment, and overall cell health are major sources of variability.
-
Solution:
-
Use cells within a consistent and narrow passage number range for all experiments.
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Standardize the cell seeding density to ensure a consistent cell number at the start of the assay.
-
Ensure cells are in the logarithmic growth phase when the compound is added.
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Regularly check for and address any potential mycoplasma contamination.
-
-
-
Assay Protocol and Pipetting:
-
Problem: Minor variations in the experimental protocol, especially in pipetting volumes and incubation times, can accumulate and lead to significant differences in results.
-
Solution:
-
Ensure all pipettes are properly calibrated.
-
Use a consistent pipetting technique, especially for serial dilutions.
-
Standardize all incubation times precisely.
-
Use a multichannel pipette for adding reagents to multiple wells simultaneously to reduce well-to-well timing differences.
-
-
Issue 2: Low Signal-to-Noise Ratio in an Enzyme Inhibition Assay
Question: We are using this compound as a potential inhibitor in a fluorescence-based enzyme assay, but we are struggling with a low signal-to-noise ratio. How can we improve our assay window?
Answer: A low signal-to-noise ratio can make it difficult to accurately determine the inhibitory activity of your compound. Here are several areas to investigate:
Troubleshooting Steps:
-
Reagent Concentration and Quality:
-
Problem: Suboptimal concentrations of the enzyme, substrate, or detection reagents can lead to a weak signal. The quality and handling of these reagents are also critical.
-
Solution:
-
Optimize the enzyme and substrate concentrations to ensure the reaction is in the linear range.
-
Ensure that all reagents are stored correctly and are not expired.
-
Prepare fresh working solutions of reagents for each experiment.
-
-
-
Instrument Settings:
-
Problem: The settings on your plate reader, such as gain, excitation/emission wavelengths, and read time, can significantly impact the signal intensity and background.
-
Solution:
-
Optimize the gain setting to maximize the signal without saturating the detector.
-
Ensure you are using the optimal excitation and emission wavelengths for your fluorophore.
-
Increase the read time or the number of flashes per well to improve signal collection.
-
-
-
Assay Plate and Background Fluorescence:
-
Problem: The type of microplate used and background fluorescence from the compound or media can contribute to high background noise.
-
Solution:
-
For fluorescence assays, use black opaque microplates to minimize well-to-well crosstalk and background.
-
Include control wells that contain the compound but no enzyme to measure and subtract any intrinsic compound fluorescence.
-
If the assay medium contributes to high background, consider using a phenol red-free medium.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a small organic molecule and is likely to have good solubility in dimethyl sulfoxide (DMSO). For bioassays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your aqueous assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (e.g., <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q2: How should I store this compound?
A2: As a solid, the compound should be stored in a cool, dry, and dark place. Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: My compound does not show any activity in the bioassay. What should I check?
A3: If you observe no activity, consider the following:
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Compound Integrity: Verify the identity and purity of your compound.
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Solubility: Ensure your compound is fully dissolved at the tested concentrations.
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Mechanism of Action: The compound may not be active against the specific target or in the particular cell line you are using. Consider testing it in different assay systems.
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Assay Controls: Double-check that your positive and negative controls are behaving as expected. If the positive control for inhibition is not working, there may be an issue with the assay itself.
Q4: Can I use the same protocol for different cell lines?
A4: While a general protocol can be a starting point, it is highly recommended to optimize the assay conditions for each specific cell line. Different cell lines can have varying growth rates, metabolic activities, and sensitivities to the compound and assay reagents. Key parameters to optimize include cell seeding density, compound incubation time, and reagent concentrations.
Data Presentation
Table 1: Example Data on Factors Affecting IC50 Variability in a Cell Viability Assay
| Parameter | Condition 1 | IC50 (µM) ± SD (n=3) | Condition 2 | IC50 (µM) ± SD (n=3) |
| Cell Passage No. | Low (P5-P10) | 8.2 ± 0.7 | High (P30-P35) | 15.6 ± 3.1 |
| Seeding Density | 5,000 cells/well | 9.5 ± 1.1 | 20,000 cells/well | 18.3 ± 2.5 |
| Serum % in Media | 10% FBS | 10.1 ± 0.9 | 2% FBS | 6.8 ± 0.5 |
| Compound Stock | Freshly Prepared | 8.9 ± 0.6 | After 5 Freeze-Thaws | 13.4 ± 2.8 |
Table 2: Example Quality Control Metrics for an Enzyme Inhibition Assay
| Metric | Acceptable Range | Example Batch 1 | Example Batch 2 |
| Z'-factor | > 0.5 | 0.78 | 0.45 (Failed) |
| Signal-to-Background | > 10 | 15.2 | 8.1 |
| CV% of Controls | < 10% | 6.5% | 15.2% (Failed) |
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in complete growth medium. The final DMSO concentration should be ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Enzyme Inhibition Assay (Fluorescence-Based)
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Reagent Preparation: Prepare assay buffer, enzyme working solution, substrate working solution, and serial dilutions of this compound in assay buffer from a DMSO stock.
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Assay Plate Setup: In a black 96-well plate, add 10 µL of each compound dilution. Include positive control (known inhibitor) and negative control (assay buffer with DMSO) wells.
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Enzyme Addition: Add 40 µL of the enzyme working solution to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of the substrate working solution to all wells to start the reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30 minutes using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.
Visualizations
Caption: Workflow for a typical cell-based cytotoxicity (MTT) assay.
Investigating potential off-target effects of N-(4-fluorophenyl)cyclohexanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of N-(4-fluorophenyl)cyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of this compound. What could be the cause?
A1: This discrepancy could be due to several factors, including off-target effects, compound degradation, or issues with the experimental setup. Off-target effects occur when a compound interacts with unintended biological molecules.[1][2][3] It is crucial to systematically investigate these possibilities. We recommend starting with the troubleshooting guide for "Unexpected Cellular Phenotypes" below.
Q2: How can we predict potential off-target interactions of this compound?
A2: Computational approaches are a valuable first step in predicting off-target interactions.[1][2][4] These methods utilize the compound's structure to screen against databases of known protein targets. Techniques like 2-D and 3-D similarity searching, as well as pharmacophore modeling, can identify potential off-target candidates for experimental validation.[1][2]
Q3: What are the most common experimental approaches to identify off-target effects?
A3: A variety of in vitro and in vivo assays can be used to identify off-target effects.[3] Common methods include broad-panel kinase screening, receptor binding assays, and proteome-wide approaches such as cellular thermal shift assays (CETSA) and affinity-based proteomics.[5] Genetic approaches like CRISPR-Cas9 screening can also help elucidate the pathways affected by a compound.[3]
Q4: Our experimental results with this compound are not reproducible. What should we check?
A4: Lack of reproducibility can stem from multiple sources. Ensure the purity and stability of your compound stock. Verify the experimental conditions, including cell line passage number, reagent concentrations, and incubation times. It is also important to rule out off-target effects that may introduce variability, especially if the off-target has a subtle or context-dependent effect.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype (e.g., cytotoxicity, altered morphology)
Observed Problem: Treatment with this compound results in an unexpected cellular phenotype that does not correlate with the intended target's known function.
Potential Cause: The compound may be interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.
Recommended Action Plan:
-
Confirm Compound Identity and Purity:
-
Verify the chemical structure and purity of the this compound stock using techniques like NMR and mass spectrometry.
-
-
In Silico Off-Target Prediction:
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Broad-Panel Screening:
-
Proteome-Wide Analysis:
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Employ unbiased, proteome-wide methods like Cellular Thermal Shift Assay (CETSA) or affinity chromatography coupled with mass spectrometry to identify direct binding partners in a cellular context.
-
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target inhibition.
-
Prepare Compound:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP to initiate the reaction.
-
Add the diluted compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
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Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Data Presentation:
| Kinase Target | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| Kinase A | > 100 | 0.05 |
| Kinase B | 5.2 | 0.01 |
| Kinase C | 15.8 | 0.2 |
| Kinase D | > 100 | 0.1 |
Visualization:
Guide 2: Inconsistent In Vitro Assay Results
Observed Problem: High variability in the results of in vitro assays, such as enzymatic assays or binding assays, when using this compound.
Potential Cause: The compound may be interfering with the assay technology itself. This can include issues like compound aggregation, fluorescence interference, or non-specific binding to assay components.
Recommended Action Plan:
-
Assess Compound Solubility and Aggregation:
-
Determine the aqueous solubility of the compound under the assay conditions.
-
Use techniques like dynamic light scattering (DLS) to check for compound aggregation at the concentrations being tested.
-
-
Control for Assay Interference:
-
Run control experiments without the target protein to see if the compound affects the assay readout directly.
-
If using a fluorescence-based assay, perform a spectral scan of the compound to check for intrinsic fluorescence or quenching properties.
-
-
Vary Assay Conditions:
-
Modify assay parameters such as buffer composition (e.g., add a non-ionic detergent like Triton X-100 to reduce non-specific binding) and incubation times.
-
Data Presentation:
| Assay Condition | IC50 (µM) | Notes |
| Standard Buffer | 25.3 (High variability) | Possible aggregation |
| Standard Buffer + 0.01% Triton X-100 | 45.1 (Low variability) | Reduced non-specific effects |
| High Salt Buffer | 42.8 (Low variability) | Reduced non-specific effects |
Visualization:
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where this compound, in addition to its intended target, also inhibits an off-target kinase (Kinase B), leading to the modulation of a downstream signaling pathway.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Managing In Vivo Toxicity of N-(4-fluorophenyl)cyclohexanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-fluorophenyl)cyclohexanecarboxamide. The information provided is intended to assist in the design, execution, and interpretation of in vivo toxicity studies.
Disclaimer: There is limited publicly available data on the specific in vivo toxicity of this compound. The guidance provided here is based on general principles of toxicology, information on related chemical classes (carboxamides, fluorophenyl compounds), and standard protocols for in vivo toxicity assessment. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs)
1. What are the potential mechanisms of toxicity for this compound?
While the specific mechanisms are not yet elucidated, potential pathways based on its chemical structure could include:
-
Metabolic Activation: The cytochrome P450 system could metabolize the compound, potentially leading to the formation of reactive intermediates that can cause cellular damage.
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Off-Target Activity: The molecule could interact with unintended biological targets, leading to adverse effects.
-
Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, leading to cellular stress and apoptosis.
-
Fluoride Ion Release: Although the C-F bond is generally stable, metabolic processes could potentially release fluoride ions, which can be toxic at high concentrations.[1][2]
2. What are the common clinical signs of toxicity to monitor in animal studies?
Researchers should closely monitor animals for a range of clinical signs that may indicate toxicity.[3][4] These include, but are not limited to:
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Changes in physical appearance: Piloerection (hair standing on end), hunched posture, rough coat, and changes in skin or fur color.[3]
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Behavioral alterations: Lethargy, hyperactivity, stereotypical behaviors (e.g., circling), and changes in social interaction.
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Physiological changes: Weight loss, changes in food and water consumption, altered respiration (labored or rapid breathing), changes in body temperature, and altered urine or feces.
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Neurological signs: Tremors, convulsions, ataxia (incoordination), and paralysis.[5]
3. How should an initial dose-range finding study be designed?
A dose-range finding study is crucial to determine appropriate doses for subsequent, more definitive toxicity studies.[6][7]
-
Animal Model: Use a small number of animals per group (e.g., 2-3 of each sex).
-
Dose Levels: Administer a wide range of doses, often spaced logarithmically (e.g., 10, 100, 1000 mg/kg).
-
Observation Period: Monitor animals closely for a set period (e.g., 7-14 days) for signs of toxicity and mortality.[7]
-
Endpoints: The primary endpoints are to identify a range of doses that cause no adverse effects (No Observed Adverse Effect Level - NOAEL), mild to moderate toxicity, and severe toxicity or mortality. This information is used to select doses for sub-acute or chronic studies.
4. What should I do if I observe unexpected mortality in my study animals?
Unexpected mortality requires immediate action:
-
Necropsy: Perform a gross necropsy on the deceased animals to identify any visible abnormalities in organs.
-
Histopathology: Collect tissues for histopathological examination to identify microscopic changes that could indicate the cause of death.
-
Review Dosing Procedures: Ensure that the correct dose was administered and that there were no errors in formulation or administration.
-
Consider Vehicle Toxicity: If using a vehicle to dissolve the compound, run a control group with the vehicle alone to rule out its contribution to toxicity.
-
Dose Adjustment: In subsequent experiments, consider reducing the starting dose.
Troubleshooting Guides
Issue 1: High variability in toxicity between animals in the same dose group.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug formulation or administration. | Ensure the compound is uniformly suspended or dissolved. Verify the accuracy of dosing volumes for each animal. |
| Animal health status. | Ensure all animals are healthy and of a similar age and weight at the start of the study. Acclimatize animals to the facility before the study begins. |
| Genetic variability within the animal strain. | Use a well-characterized, inbred strain of animals if possible to minimize genetic variability. |
| Gavage or injection errors. | Ensure all technical staff are properly trained in the administration techniques to avoid accidental injury or incorrect dosing. |
Issue 2: Observed toxicity in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| The vehicle itself has inherent toxicity at the volume administered. | Consult literature for the safety of the chosen vehicle at the intended volume and concentration. Consider alternative, less toxic vehicles (e.g., saline, corn oil, 0.5% methylcellulose). |
| Contamination of the vehicle. | Use fresh, sterile vehicle for each preparation. Ensure proper storage conditions to prevent degradation or contamination. |
| The stress of the administration procedure. | Handle animals gently and acclimatize them to the dosing procedure to minimize stress-related responses. |
Issue 3: No apparent toxicity at the highest feasible dose.
| Possible Cause | Troubleshooting Step | | The compound has a low order of acute toxicity. | This may be a valid result. Consider moving to a repeated-dose study to assess the potential for cumulative toxicity. | | Poor absorption or high metabolism of the compound. | Conduct pharmacokinetic (PK) studies to determine the bioavailability and clearance of the compound. A different route of administration may be necessary. | | The compound is precipitating out of the formulation. | Check the solubility and stability of the compound in the chosen vehicle at the highest concentration. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a modification of the OECD 425 guideline and aims to estimate the LD50 while minimizing animal use.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as the sex that is more sensitive is often used.
-
Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days before dosing.
-
Dosing:
-
Administer a single oral dose of this compound to one animal. The starting dose is typically chosen based on data from related compounds or in silico predictions. A default starting dose is 175 mg/kg.
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Observation: Observe the animal for clinical signs of toxicity immediately after dosing, at several intervals on the first day, and then daily for 14 days. Record body weight at least weekly.
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Endpoint: The study is complete when a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using specialized software.
Protocol 2: Sub-Acute (28-Day) Repeated Dose Toxicity Study
This study provides information on the potential for cumulative toxicity and helps identify target organs.
-
Animal Selection: Use both male and female rodents (e.g., Wistar rats), with at least 5 animals per sex per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high) of this compound. The doses should be selected based on the results of an acute or dose-range finding study.
-
Administration: Administer the compound daily for 28 days via the intended clinical route (e.g., oral gavage).
-
In-Life Monitoring:
-
Record clinical signs daily.
-
Measure body weight and food consumption weekly.
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Perform a functional observational battery (FOB) and motor activity assessment, for example, before the study and at termination.
-
Conduct ophthalmological examinations.
-
-
Terminal Procedures:
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Quantitative Data Summary
As specific data for this compound is unavailable, the following tables provide an illustrative example of how to present such data.
Table 1: Example Hematology Data from a 28-Day Rat Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| White Blood Cells (10^3/µL) | 8.5 ± 1.2 | 8.3 ± 1.5 | 7.9 ± 1.1 | 6.1 ± 0.9 |
| Red Blood Cells (10^6/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 6.8 ± 0.5 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 | 14.0 ± 0.9 | 12.5 ± 0.8 |
| Platelets (10^3/µL) | 850 ± 150 | 830 ± 160 | 860 ± 140 | 720 ± 130 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Table 2: Example Clinical Chemistry Data from a 28-Day Rat Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 | 65 ± 15 | 150 ± 30** |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 20 | 120 ± 25 | 250 ± 45** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 25 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.2 |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |
Visualizations
Experimental Workflow
Caption: General workflow for in vivo toxicity assessment.
Hypothetical Signaling Pathway for Hepatotoxicity
Caption: Potential mechanism of metabolic activation-induced liver injury.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting adverse events in vivo.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical signs of toxicity: Significance and symbolism [wisdomlib.org]
- 5. What Is Drug Toxicity and What Are the Signs? [verywellmind.com]
- 6. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: N-(4-fluorophenyl)cyclohexanecarboxamide Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of N-(4-fluorophenyl)cyclohexanecarboxamide.
Troubleshooting Guides
Issue: Poor aqueous solubility of this compound.
Question: My formulation of this compound shows low dissolution and precipitation upon dilution. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge for compounds with aromatic and alicyclic moieties. Here are several strategies to troubleshoot this issue, ranging from simple formulation adjustments to more complex modifications.
Strategies to Enhance Solubility:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]
-
Use of Co-solvents: Incorporating organic solvents that are miscible with water can enhance the solubility of lipophilic compounds.[1][2]
-
pH Modification: Although this compound is a neutral molecule, investigating the pH-solubility profile is still recommended as minor ionizable impurities could be present.
-
Formulation with Excipients:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can create a higher-energy amorphous form with enhanced solubility and dissolution.[4][5]
Experimental Protocol: Screening for Solubility Enhancement
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Screening Plate Setup: In a 96-well plate, add various aqueous solutions containing different excipients (co-solvents, surfactants, cyclodextrins at various concentrations).
-
Addition of Compound: Add a small aliquot of the stock solution to each well.
-
Equilibration: Shake the plate for 24-48 hours at a controlled temperature.
-
Analysis: Measure the concentration of the dissolved compound in each well using a suitable analytical method like HPLC-UV.
Data Presentation: Hypothetical Solubility Enhancement Data
| Formulation Strategy | Excipient | Concentration | Apparent Solubility (µg/mL) | Fold Increase |
| Control | None | - | 5 | 1 |
| Co-solvent | PEG 400 | 20% (v/v) | 50 | 10 |
| Surfactant | Polysorbate 80 | 1% (w/v) | 75 | 15 |
| Cyclodextrin | HP-β-CD | 10% (w/v) | 150 | 30 |
| ASD | PVP K30 (1:3 ratio) | - | 250 | 50 |
Issue: Low oral bioavailability despite adequate solubility.
Question: I've improved the solubility of my compound, but in vivo studies still show low oral bioavailability. What could be the reason, and how can I address it?
Answer: Low oral bioavailability in the presence of good solubility often points towards issues with membrane permeability or significant first-pass metabolism.[6][7]
Potential Causes and Solutions:
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Poor Membrane Permeability: The lipophilic nature of the cyclohexyl group and the fluorophenyl ring should theoretically favor passive diffusion. However, other factors might limit its transport across the intestinal epithelium.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the lipid absorption pathways.[1][2][3] These systems form microemulsions upon contact with gastrointestinal fluids, which can improve drug dissolution and absorption.[1]
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Permeation Enhancers: Certain excipients can transiently alter the permeability of the intestinal membrane.[3]
-
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[8]
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Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant CYP enzymes (e.g., CYP3A4) can increase bioavailability. However, this approach has a higher risk of drug-drug interactions.[9]
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Prodrug Approach: Chemically modifying the molecule to a prodrug can mask the site of metabolism. The prodrug is then converted to the active parent drug in vivo.[10][11][12]
-
Experimental Workflow: Investigating Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is a prodrug, and how can it be applied to this compound?
A1: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[12] This strategy can be used to overcome issues like poor solubility, low permeability, or rapid metabolism.[10][11] For this compound, a potential prodrug strategy could involve attaching a polar moiety (like a phosphate or an amino acid) to the amide nitrogen (if chemically feasible without compromising the core structure's integrity upon cleavage) to improve solubility. Alternatively, a lipophilic promoiety could be attached to enhance membrane permeability.[13]
Q2: Which lipid-based formulation is most suitable for this compound?
A2: The choice of a lipid-based formulation depends on the drug's physicochemical properties. For a lipophilic compound like this compound, a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS) would be a good starting point.[3] These formulations consist of oils, surfactants, and co-solvents, which can solubilize the drug and form fine emulsions in the GI tract, facilitating absorption.[1]
Experimental Protocol: SEDDS Formulation Development
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[2]
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Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the regions of microemulsion formation for different combinations of oil, surfactant, and co-solvent.
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Formulation Optimization: Prepare several formulations from the identified microemulsion region and characterize them for particle size, emulsification time, and drug loading.
-
In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the optimized SEDDS formulation in simulated gastric and intestinal fluids.
Q3: How can I assess the metabolic stability of this compound?
A3: The metabolic stability can be evaluated using in vitro models such as liver microsomes or hepatocytes. These systems contain the primary drug-metabolizing enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
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Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), NADPH (a cofactor for CYP enzymes), and a buffer solution.
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Initiate Reaction: Add this compound to the pre-warmed incubation mixture to start the metabolic reaction.
-
Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
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Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Hypothetical Metabolic Stability Data
| Compound | Species | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Human | 15 | 46.2 |
| Warfarin (Control) | Human | 45 | 15.4 |
Signaling Pathway and Logical Relationship Diagrams
Caption: Strategies to overcome poor solubility.
Caption: First-pass metabolism pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: N-(4-fluorophenyl)cyclohexanecarboxamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(4-fluorophenyl)cyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways for this compound involve the hydrolysis of the amide bond. This would lead to the formation of 4-fluoroaniline and cyclohexanecarboxylic acid. Other potential, though likely less common, pathways could include oxidation of the cyclohexyl ring or the fluorophenyl ring, particularly under oxidative or photolytic stress conditions.
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[1][2] These studies are crucial for several reasons:
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To identify potential degradation products that could form under various environmental conditions.[1]
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To elucidate the degradation pathways of the molecule.[1]
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To develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1][2]
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To understand the intrinsic stability of the molecule.[1]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A3: Typical stress conditions for forced degradation studies include:
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Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures to induce hydrolytic degradation.
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Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.
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Thermal Stress: Exposing the solid drug substance or a solution to high temperatures to assess thermal stability.[3]
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Photostability: Exposing the drug substance to light of specific wavelengths (e.g., UV and visible light) to evaluate its sensitivity to photodegradation.
Q4: How can I analyze the degradation products of this compound?
A4: The most common analytical technique for separating and quantifying this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV detector.[4] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guides
This section provides solutions to common issues encountered during the degradation studies of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The molecule is highly stable under the applied conditions. | 1. Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature). 2. Extend the duration of the stress study. 3. Confirm the activity of the stressing agent (e.g., check the concentration of H₂O₂). |
| Complete degradation of the parent compound. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressing agent. 2. Lower the temperature of the study. 3. Shorten the exposure time. |
| Poor chromatographic resolution between the parent peak and degradation products. | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal gradient elution program. | 1. Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH). 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Optimize the gradient profile to improve separation. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination from reagents or solvents. 2. Interaction of the analyte with excipients (if in a formulation). 3. Secondary degradation of primary degradation products. | 1. Run a blank sample (placebo and/or diluent) to identify extraneous peaks. 2. Use high-purity solvents and reagents. 3. Analyze samples at different time points to track the formation of secondary degradants. |
| Irreproducible results between experiments. | 1. Inconsistent preparation of stress samples. 2. Variability in analytical instrumentation. 3. Instability of degradation products. | 1. Ensure precise and consistent preparation of all solutions and dilutions. 2. Perform system suitability tests before each analytical run to ensure instrument performance. 3. Analyze samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Below are detailed methodologies for key experiments in the degradation study of this compound.
Forced Hydrolysis Study
-
Objective: To investigate the degradation of this compound under acidic and basic conditions.
-
Procedure:
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Reflux the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis by HPLC.
-
-
Base Hydrolysis:
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Repeat the procedure above using 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
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Repeat the procedure using purified water instead of acid or base.
-
-
Forced Oxidation Study
-
Objective: To assess the oxidative stability of this compound.
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Procedure:
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Prepare a stock solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples directly by HPLC.
-
Thermal Degradation Study
-
Objective: To evaluate the stability of this compound under thermal stress.
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Procedure:
-
Place a known amount of the solid this compound in a controlled temperature oven at 105°C for 7 days.
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At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Photostability Study
-
Objective: To determine the effect of light on the stability of this compound.
-
Procedure:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
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At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Quantitative Data Summary
The following table presents a hypothetical summary of degradation data for this compound under various stress conditions. This data is for illustrative purposes and actual results may vary.
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 hours | 15.2% | 4-fluoroaniline, Cyclohexanecarboxylic acid |
| 0.1 M NaOH at 60°C | 24 hours | 25.8% | 4-fluoroaniline, Cyclohexanecarboxylic acid |
| 3% H₂O₂ at RT | 24 hours | 5.1% | Oxidized cyclohexyl derivatives |
| Solid at 105°C | 7 days | 2.3% | Minor unidentified products |
| Photostability (ICH Q1B) | - | 8.7% | Photolytic cleavage products |
Visualizations
Degradation Pathway
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies and analysis.
Troubleshooting Logic
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 3. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One moment, please... [jchr.org]
Challenges and solutions for scaling up N-(4-fluorophenyl)cyclohexanecarboxamide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(4-fluorophenyl)cyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the acid chloride-mediated coupling and an ionic liquid-catalyzed reaction. The acid chloride route is generally favored for larger-scale production due to its established protocols and typically higher yields.[1]
Q2: What are the key starting materials for the acid chloride route?
A2: The key starting materials are cyclohexanecarboxylic acid and 4-fluoroaniline. The cyclohexanecarboxylic acid is first converted to its acid chloride, usually with a chlorinating agent like thionyl chloride or oxalyl chloride, which then reacts with 4-fluoroaniline to form the final product.
Q3: What are the main advantages of the ionic liquid-catalyzed method?
A3: The ionic liquid approach offers high purity, particularly for small-scale research applications. It often proceeds under milder conditions and can be more environmentally friendly by avoiding harsh reagents and simplifying product work-up.[1]
Q4: What are the typical solvents used in the acid chloride-mediated synthesis?
A4: Dichloromethane (DCM) is a commonly used solvent for the reaction between cyclohexanecarbonyl chloride and 4-fluoroaniline. Other aprotic solvents may also be suitable.
Q5: How is the product typically purified at a laboratory scale?
A5: At a laboratory scale, this compound is often purified by column chromatography to achieve high purity. For larger quantities, recrystallization is a more practical and scalable purification method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the acid chloride intermediate. | - Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess (typically 1.2-1.5 equivalents).- Consider adding a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.- Extend the reaction time or increase the temperature for the acid chloride formation step. |
| Hydrolysis of the acid chloride intermediate. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Side reactions of the amine. | - Control the reaction temperature during the addition of 4-fluoroaniline to the acid chloride solution. Exothermic reactions can lead to side products.- Ensure efficient mixing to avoid localized high concentrations of reagents. |
| Product loss during work-up and purification. | - Optimize the extraction procedure to minimize product loss to the aqueous phase.- For recrystallization, carefully select the solvent system and cooling profile to maximize crystal recovery. Avoid using excessive solvent. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials. | - Ensure the stoichiometry of the reactants is correct. A slight excess of the amine can sometimes be used to drive the reaction to completion.- Increase the reaction time or temperature to ensure complete conversion. |
| Formation of N,N-diacylated byproducts. | - This can occur if the amine reacts with two molecules of the acid chloride. Use a controlled addition of the acid chloride to the amine solution.- Maintain a lower reaction temperature to favor the mono-acylation product. |
| Residual chlorinating agent or byproducts. | - After the formation of the acid chloride, ensure excess chlorinating agent is removed under vacuum before the addition of the amine.- Perform an aqueous wash of the organic layer during work-up to remove any water-soluble impurities. |
| Discoloration of the final product. | - Impurities in the starting materials can often lead to colored products. Ensure the purity of cyclohexanecarboxylic acid and 4-fluoroaniline.- Consider treating the crude product solution with activated carbon to remove colored impurities before crystallization. |
Scale-Up Challenges
| Potential Cause | Troubleshooting Steps |
| Poor heat transfer in large reactors. | - The formation of the acid chloride and the subsequent amidation are often exothermic. Ensure the reactor has adequate cooling capacity.- Use a jacketed reactor with a suitable heat transfer fluid.- Control the rate of addition of reagents to manage the heat evolution. |
| Inefficient mixing. | - Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. Use appropriate agitation (stirrer speed and design) for the reactor volume.- Ensure solid reagents are fully dissolved or suspended to ensure a homogeneous reaction mixture. |
| Difficulties with product isolation and drying. | - Filtration of large quantities of product can be slow. Select appropriate filter media and equipment (e.g., a filter press or centrifugal filter).- Optimize the washing of the filter cake to effectively remove impurities without significant product loss.- Use a suitable drying method (e.g., vacuum oven at a controlled temperature) to ensure the final product is free of residual solvents. |
| Crystallization inconsistencies. | - Develop a robust crystallization protocol at the lab scale before moving to the plant. This includes defining the solvent system, concentration, cooling rate, and seeding strategy.- Monitor the crystallization process for crystal size and morphology, as this can impact filtration and drying performance. |
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes for this compound Synthesis (Acid Chloride Route)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| Cyclohexanecarboxylic Acid (equiv.) | 1.0 | 1.0 | 1.0 |
| 4-Fluoroaniline (equiv.) | 1.05 | 1.05 | 1.02 |
| Thionyl Chloride (equiv.) | 1.2 | 1.2 | 1.15 |
| Solvent | Dichloromethane | Toluene | Toluene |
| Reaction Temperature (°C) | 0 to 25 | 10 to 40 | 20 to 50 |
| Reaction Time (h) | 4 | 6 | 8 |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization |
| Typical Yield (%) | 75-85 | 80-90 | 85-95 |
| Typical Purity (%) | >99 | >98.5 | >99 |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and equipment used.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via the Acid Chloride Route
-
Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 equiv.) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude cyclohexanecarbonyl chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, dissolve 4-fluoroaniline (1.05 equiv.) and a non-nucleophilic base such as triethylamine (1.1 equiv.) in anhydrous DCM. Add the 4-fluoroaniline solution dropwise to the acid chloride solution while maintaining the temperature at 0°C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of N-(4-fluorophenyl)cyclohexanecarboxamide and a Structurally Related Analog as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-(4-fluorophenyl)cyclohexanecarboxamide and its non-fluorinated analog, N-phenylcyclohexanecarboxamide, as inhibitors of Fatty Acid Amide Hydrolase (FAAH). This analysis is based on available data on structurally related compounds and the established role of the carboxamide scaffold in FAAH inhibition.
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide.[1][2][3] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, inflammation, anxiety, and other neurological disorders.[4][5] The development of potent and selective FAAH inhibitors is an active area of research. Carboxamide-containing compounds, particularly those with a cyclohexyl moiety, have been identified as a promising class of FAAH inhibitors.[4]
Comparative Activity and Structure-Activity Relationship (SAR)
The core structure of N-aryl cyclohexanecarboxamides suggests a favorable interaction with the active site of FAAH. The cyclohexyl group is a lipophilic moiety that is often found in potent FAAH inhibitors, contributing to binding affinity.[4] The key difference between the two compounds lies in the substitution on the phenyl ring.
This compound incorporates a fluorine atom at the para-position of the phenyl ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The high electronegativity of fluorine can influence the electronic properties of the phenyl ring and potentially lead to stronger interactions with the enzyme's active site through hydrogen bonding or dipole-dipole interactions.
N-phenylcyclohexanecarboxamide serves as the parent compound without substitution on the phenyl ring. Its activity would establish a baseline for understanding the impact of the fluorine substitution.
Based on general SAR principles for FAAH inhibitors, it is hypothesized that the 4-fluoro substitution in this compound could lead to enhanced potency compared to the non-fluorinated analog. However, without direct experimental data, this remains a theoretical assessment.
Quantitative Data Summary
As direct comparative experimental data (e.g., IC50 values) for this compound and N-phenylcyclohexanecarboxamide from the same study is not currently available, a quantitative comparison table cannot be provided at this time. The following table is a template that can be populated once such data becomes available.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | FAAH | Fluorometric | Data not available | |
| N-phenylcyclohexanecarboxamide | FAAH | Fluorometric | Data not available |
Experimental Protocols
To determine the FAAH inhibitory activity of these compounds, a fluorometric-based in vitro assay is a standard and reliable method.[1] The following is a generalized protocol based on commercially available FAAH inhibitor screening assay kits.
FAAH Inhibition Assay Protocol
1. Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, by the FAAH enzyme. The product of this hydrolysis, 7-amino-4-methylcoumarin (AMC), is highly fluorescent. The inhibitory potential of a compound is determined by its ability to reduce the rate of AMC production.
2. Materials:
-
FAAH enzyme (human or rat recombinant)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test compounds (this compound and N-phenylcyclohexanecarboxamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., JZL 195)
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm
3. Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer.
-
In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compounds or controls to their respective wells. Include wells for 100% initial activity (enzyme and buffer only) and background (buffer only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
Visualizations
Signaling Pathway
Caption: FAAH-mediated hydrolysis of anandamide and its inhibition.
Experimental Workflow
Caption: Workflow for the in vitro FAAH inhibition assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
Unveiling the Enigmatic Target of N-(4-fluorophenyl)cyclohexanecarboxamide: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, the validation of a compound's biological target is a critical step in the journey from discovery to clinical application. This guide focuses on N-(4-fluorophenyl)cyclohexanecarboxamide, a compound of interest in medicinal chemistry, and outlines a comparative framework for validating its currently unelucidated primary biological target.
While the precise molecular target of this compound is not definitively established in publicly available scientific literature, the presence of the fluorophenyl moiety suggests potential interactions with a range of biological entities.[1] Derivatives containing this functional group have shown activity against various targets, including kinases and G-protein coupled receptors, and have been explored for their potential as anticancer and antiviral agents.[1] This guide provides a roadmap for researchers to systematically investigate and validate the biological target of this compound, comparing hypothetical outcomes with established data for known inhibitors of plausible target classes.
Postulated Biological Targets and Comparative Framework
Based on the activities of structurally related molecules, several potential, yet unconfirmed, biological targets for this compound can be hypothesized. A comprehensive validation strategy would involve screening against and comparing its activity profile with that of known modulators of these target families.
Table 1: Hypothetical Target Classes and Comparative Compounds
| Hypothetical Target Class | Rationale for Investigation | Known Alternative Compounds | Key Performance Metrics for Comparison |
| Kinases (e.g., Aurora Kinase B) | Phenylacetamide derivatives with fluorophenyl groups have demonstrated inhibitory activity against kinases like Aurora Kinase B, which are crucial regulators of cell division and are often dysregulated in cancer. | Barasertib (AZD1152-HQPA) | IC50 (enzymatic assay), Cellular EC50 (proliferation assay), Selectivity profile against a kinase panel |
| G-Protein Coupled Receptors (GPCRs) | The structural scaffold of this compound bears resemblance to ligands that modulate GPCRs, which are involved in a vast array of physiological processes. | Risperidone (Dopamine D2 Receptor Antagonist) | Binding Affinity (Ki), Functional Activity (EC50/IC50 in second messenger assays, e.g., cAMP or calcium flux) |
| Histone Deacetylases (HDACs) | Certain benzamide derivatives containing a fluorophenyl moiety have been identified as HDAC inhibitors, which are epigenetic modifiers with therapeutic potential in oncology. | Vorinostat (SAHA) | IC50 (enzymatic assay), Cellular target engagement assays (e.g., histone acetylation levels) |
| Tubulin | Some N-phenyl derivatives have been shown to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, a validated anticancer mechanism. | Combretastatin A-4 | Inhibition of tubulin polymerization (IC50), Cell cycle analysis (G2/M arrest), Cytotoxicity in cancer cell lines (GI50) |
Experimental Protocols for Target Validation
To validate the biological target of this compound, a multi-pronged experimental approach is essential. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for GPCRs and other receptors)
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]-Spiperone for Dopamine D2 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Kinase Inhibition Assay (Enzymatic)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Objective: To determine the IC50 of this compound against a panel of kinases.
-
Materials:
-
Recombinant active kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (often radiolabeled with ³²P or ³³P, or using a fluorescence-based detection method).
-
This compound.
-
Kinase reaction buffer.
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactivity, or fluorescence/luminescence detection).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction plate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature for a set period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
Cellular Proliferation Assay
This functional assay assesses the effect of a compound on the growth of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., a panel like the NCI-60).
-
Cell culture medium and supplements.
-
This compound.
-
A reagent to measure cell viability (e.g., MTT, resazurin, or a reagent for ATP quantification like CellTiter-Glo®).
-
A plate reader capable of measuring absorbance or luminescence.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound.
-
Include untreated control wells.
-
Incubate for a period that allows for several cell doublings (typically 48-72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the untreated control and determine the GI50 value.
-
Visualizing the Path to Validation
To effectively validate the biological target, a logical workflow and understanding of the potential signaling pathways are crucial.
Caption: Experimental workflow for biological target validation.
References
A Researcher's Guide to Investigating the Structure-Activity Relationship of N-(4-fluorophenyl)cyclohexanecarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(4-fluorophenyl)cyclohexanecarboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies for this specific analog series are not extensively documented in publicly available literature, the chemical motifs present suggest potential interactions with a variety of biological targets. This guide provides a framework for initiating and conducting SAR studies on this compound analogs, drawing upon established methodologies for similar chemical classes.
The core structure, featuring a cyclohexyl ring, an amide linker, and a fluorophenyl group, is found in molecules targeting the endocannabinoid system, including fatty acid amide hydrolase (FAAH) inhibitors and cannabinoid receptor (CB1/CB2) modulators.[1][2][3][4][5][6][7] Therefore, this guide will focus on experimental protocols relevant to these targets, while also providing a general workflow applicable to other potential biological activities.
Proposed Experimental Workflow for SAR Studies
A systematic approach is crucial for elucidating the structure-activity relationships of a novel series of compounds. The following workflow outlines the key stages, from initial analog design to in-depth biological characterization.
Figure 1: A generalized workflow for the structure-activity relationship (SAR) evaluation of novel chemical analogs.
Hypothetical Target Signaling Pathway: FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Inhibition of FAAH increases the endogenous levels of AEA, which can then modulate cannabinoid receptors (CB1 and CB2) and other targets, leading to potential therapeutic effects such as analgesia and anxiolysis.
Figure 2: Simplified signaling pathway of FAAH inhibition leading to enhanced cannabinoid receptor activation.
Comparative Data of Hypothetical Analogs
The following table illustrates how quantitative data from SAR studies could be presented. The data herein is hypothetical and serves as a template for researchers.
| Compound ID | R1 (Cyclohexyl Substitution) | R2 (Phenyl Substitution) | FAAH Inhibition IC50 (nM) | CB1 Binding Ki (nM) | CB2 Binding Ki (nM) |
| Lead | H | 4-F | 550 | >10,000 | >10,000 |
| Analog 1 | 4-OH | 4-F | 250 | >10,000 | >10,000 |
| Analog 2 | H | 4-Cl | 480 | >10,000 | >10,000 |
| Analog 3 | H | 4-CF3 | 320 | >10,000 | >10,000 |
| Analog 4 | H | 3,4-di-F | 410 | >10,000 | >10,000 |
| Analog 5 | 4-keto | 4-F | 780 | >10,000 | >10,000 |
| Control | URB597 | - | 5 | >10,000 | >10,000 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is adapted from methodologies described for other FAAH inhibitors.[4][8]
-
Objective: To determine the in vitro potency of test compounds to inhibit the enzymatic activity of FAAH.
-
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 9.0
-
Substrate: Anandamide-[ethanolamine-³H] ([³H]-AEA)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and vials
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 10 µL of the compound solution to 80 µL of rat brain homogenate diluted in assay buffer.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [³H]-AEA (final concentration ~1 µM).
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 200 µL of activated charcoal slurry (10% w/v in 0.5 M HCl).
-
Centrifuge the plate at 3000 x g for 15 minutes to pellet the charcoal with unreacted substrate.
-
Transfer 150 µL of the supernatant (containing the released [³H]-ethanolamine) to a scintillation vial with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.
-
Cannabinoid Receptor (CB1/CB2) Binding Assay
This protocol is a generalized procedure based on standard radioligand binding assays for cannabinoid receptors.[3]
-
Objective: To assess the affinity of test compounds for the CB1 and CB2 receptors.
-
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-CP-55,940 or another suitable high-affinity ligand.
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Test compounds dissolved in DMSO.
-
Glass fiber filter mats and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (final concentration ~0.5-1.0 nM), 50 µL of test compound or vehicle, and 50 µL of membrane preparation (20-40 µg protein).
-
Incubate for 90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of displacement by the test compounds and calculate the Ki values using the Cheng-Prusoff equation.
-
Disclaimer: This guide is intended for informational purposes for a research audience. The provided protocols are generalized and should be optimized and validated in the user's laboratory setting. All research involving chemical synthesis and biological assays should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mining biologically-active molecules for inhibitors of fatty acid amide hydrolase (FAAH): identification of phenmedipham and amperozide as FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N-(4-fluorophenyl)cyclohexanecarboxamide: A Review of Available Data
Despite interest in fluorophenyl derivatives within medicinal chemistry for their potential therapeutic applications, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific efficacy data for the compound N-(4-fluorophenyl)cyclohexanecarboxamide. At present, no definitive therapeutic target or clinical indication has been established for this molecule, precluding a direct comparison with current standard-of-care drugs.
While the broader class of fluorophenyl-containing molecules has been investigated for a range of biological activities, including antiviral and anticancer properties, specific experimental data detailing the in vitro or in vivo efficacy of this compound remains elusive. Searches of extensive chemical and biological databases have not yielded any published studies that evaluate its performance against specific diseases or biological targets.
This absence of primary research data means that crucial information required for a comparative guide is unavailable. This includes:
-
Quantitative Efficacy Data: No published IC50, EC50, tumor growth inhibition, viral load reduction, or other quantitative measures of efficacy exist for this compound.
-
Mechanism of Action: The specific biological pathways or molecular targets that this compound may modulate are currently unknown.
-
Therapeutic Indication: Without efficacy data or a known mechanism of action, the potential disease areas for which this compound could be a relevant treatment are not defined.
-
Standard-of-Care Comparators: Lacking a specific therapeutic indication, it is impossible to identify the appropriate standard-of-care drugs against which to compare its efficacy.
-
Experimental Protocols: No detailed methodologies for biological assays or preclinical studies involving this compound have been published.
Logical Relationship: The Path to a Comparative Efficacy Guide
For a meaningful comparison guide to be created for a novel compound like this compound, a specific sequence of research and development is necessary. The following diagram illustrates this logical workflow.
Figure 1. Logical workflow for generating a comparative efficacy guide for a novel compound.
As the available information for this compound currently resides at the initial "Compound Synthesis & Characterization" stage, the subsequent steps required to generate a comparative analysis have not yet been documented in the public domain.
For researchers, scientists, and drug development professionals interested in this compound, the path forward necessitates foundational research to elucidate its biological activity. Initial steps should focus on broad in vitro screening against various cell lines and molecular targets to identify potential therapeutic areas. Following any promising results, subsequent in vivo studies would be required to establish a preliminary efficacy and safety profile. Only after such data becomes available can a meaningful and objective comparison to standard-of-care treatments be conducted. Until such research is published, a comprehensive comparison guide on the efficacy of this compound remains speculative.
A Comparative Cross-Validation of the Potential Biological Effects of N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological effects of N-(4-fluorophenyl)cyclohexanecarboxamide. Due to a lack of publicly available, direct experimental data on this specific compound, this document cross-validates its potential activities by examining structurally related carboxamide derivatives. The information herein is intended to guide future research and hypothesis-driven experimentation.
Introduction to this compound
This compound is a synthetic carboxamide derivative with a molecular formula of C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol .[1] Its structure, featuring a fluorophenyl group and a cyclohexanecarboxamide core, suggests potential for biological activity, as these motifs are present in numerous pharmacologically active compounds. The 4-fluorophenyl group is noted for enhancing metabolic stability and affinity in drug candidates, and is prevalent in antiviral and anticancer agents.[1] This guide explores the plausible biological activities of this compound by comparing it with analogous compounds for which experimental data is available.
Comparative Analysis of Structurally Related Compounds
To contextualize the potential biological profile of this compound, this section presents data on the activities of other N-phenylcarboxamide derivatives. These compounds share core structural similarities and have been evaluated for various biological effects, including anticancer and enzyme inhibitory activities.
Table 1: Cytotoxic Activity of Phenylacetamide Derivatives Against Cancer Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2][3] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2][3] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2][3] | |
| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | [2][3] | |
| Imatinib (Reference Drug) | MCF-7 (Breast) | 98 | [2][3] |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Pyrazole Carbothioamide Derivatives
| Compound | Structure | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | MAO-A | 0.10 | >400 | [4] | |
| 3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | MAO-A | 0.08 | >500 | [4] | |
| 3-(4-Fluorophenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | MAO-A | 0.09 | >444 | [4] |
Table 3: Dopamine D3 Receptor Binding Affinity of Aryl Carboxamides
| Compound | Structure | Target | Ki (nM) | D2/D3 Selectivity | Reference |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | D3 Receptor | 0.7 | 133 | [5] | |
| 9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide | D3 Receptor | 2.0 | 56 | [5] |
Experimental Protocols
The following is a detailed protocol for a standard in vitro cytotoxicity assay, which is a common method for evaluating the potential anticancer activity of novel compounds.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cultured cancer cells by measuring the metabolic activity of the cells.[6][7][8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate a typical workflow for screening the biological activity of a novel compound and a simplified signaling pathway that is often implicated in the anticancer effects of carboxamide derivatives.
Caption: A generalized experimental workflow for the biological evaluation of a novel chemical compound.
Caption: A simplified intrinsic apoptosis signaling pathway potentially activated by cytotoxic compounds.
Conclusion
While direct experimental evidence for the biological effects of this compound is currently limited in the public domain, the analysis of structurally similar compounds provides a valuable framework for guiding future research. The data on related N-phenylcarboxamide derivatives suggest that this compound could plausibly exhibit anticancer, enzyme inhibitory, or receptor modulating activities. The provided experimental protocol for cytotoxicity screening offers a starting point for the empirical validation of these hypotheses. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and monoamine oxidase inhibitory activities of some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-(4-fluorophenyl)cyclohexanecarboxamide and Other Carboxamide Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(4-fluorophenyl)cyclohexanecarboxamide and other carboxamide derivatives, focusing on their performance in various research applications. The information presented is supported by experimental data to aid in the selection of appropriate compounds for further investigation.
Introduction to Carboxamides in Drug Discovery
Carboxamides are a significant class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. This functional group is a common feature in many biologically active molecules and approved drugs due to its metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. The versatility of the carboxamide scaffold allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.
This compound is a specific derivative that has garnered interest in medicinal chemistry. Its structure combines a flexible cyclohexyl ring with a 4-fluorophenyl group, a substitution known to enhance metabolic stability and binding affinity in some biological systems. This guide will compare this compound with other carboxamide derivatives, highlighting differences in their biological activities based on available research data.
Comparative Analysis of Biological Activity
This section presents a comparative analysis of the biological activity of this compound and related derivatives. The data is compiled from various studies and organized for clarity.
Anticancer Activity
Carboxamide derivatives have been extensively investigated for their potential as anticancer agents. The following table summarizes the cytotoxic activity of various N-aryl acetamide and carboxamide derivatives against different cancer cell lines.
| Compound/Derivative | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | C₁₃H₁₆FNO | - | Data not available | - |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | C₁₄H₁₁FN₂O₃ | PC3 (Prostate) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | C₁₄H₁₁FN₂O₃ | PC3 (Prostate) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | C₁₄H₁₁FN₂O₃ | MCF-7 (Breast) | 100 | [1] |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₃FN₄OS | Xoo | 156.7 (EC50) | [2][3] |
Note: Direct comparative data for this compound in anticancer assays was not available in the reviewed literature. The data presented for other fluorophenyl-containing amides provides context for the potential activity of this structural motif. The substitution on the phenyl ring and the nature of the carboxylic acid component significantly influence the cytotoxic potency. For instance, derivatives containing a nitro group have shown notable activity against prostate cancer cells.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of carboxamide derivatives is another active area of research. Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound/Derivative | Target | Inhibition | Reference |
| This compound | - | Data not available | - |
| Aryl-cyclohexanone derivative | Pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, MCP-1) | Reduction in a murine model of acute lung injury | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of carboxamide derivatives.
Synthesis of this compound[5]
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride
-
Anhydrous dichloromethane
-
4-Fluoroaniline
-
Triethylamine
-
Water
-
Dilute hydrochloric acid
-
Brine
Procedure:
-
A mixture of cyclohexanecarboxylic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents) is refluxed for 2 hours to form cyclohexanecarbonyl chloride.
-
Excess thionyl chloride is removed by distillation.
-
The resulting acid chloride is dissolved in anhydrous dichloromethane.
-
4-Fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) are added dropwise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed sequentially with dilute hydrochloric acid and brine.
-
The crude product is purified by recrystallization to yield this compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Cell culture medium
-
Test compounds (carboxamide derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The biological effects of carboxamide derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General Synthesis Workflow for N-Aryl Carboxamides
The synthesis of N-aryl carboxamides, including this compound, typically follows a straightforward workflow involving the activation of a carboxylic acid and subsequent reaction with an aniline derivative.
Caption: General workflow for the synthesis of N-aryl carboxamides.
Simplified Overview of a Pro-inflammatory Signaling Pathway
Certain carboxamide derivatives may exert anti-inflammatory effects by modulating pro-inflammatory signaling pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α).
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Conclusion
This compound represents an interesting scaffold for further investigation in drug discovery, particularly in the areas of oncology and inflammation. While direct comparative data is limited, the analysis of structurally related carboxamide and acetamide derivatives suggests that modifications to both the N-aryl and the carboxamide components can significantly impact biological activity. The presence of the 4-fluorophenyl group is a common feature in many bioactive compounds, often contributing to improved metabolic stability and target engagement.
The provided experimental protocols for synthesis and biological evaluation offer a starting point for researchers interested in exploring this class of compounds. Further structure-activity relationship (SAR) studies, including systematic variations of the cyclohexyl and phenyl moieties, are warranted to fully elucidate the therapeutic potential of this compound and its analogs. The investigation of their effects on key signaling pathways, such as the TNF-α and COX pathways, will be crucial in understanding their mechanism of action and guiding future drug development efforts.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis methods for N-(4-fluorophenyl)cyclohexanecarboxamide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of target molecules is paramount. N-(4-fluorophenyl)cyclohexanecarboxamide, a compound of interest in medicinal chemistry, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of different synthesis routes to this amide, supported by experimental data and detailed protocols to aid in methodology selection.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including desired yield and purity, scalability, cost, and environmental impact. Below is a summary of key quantitative data for three common methods.
| Synthesis Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity Focus |
| Ionic Liquid Catalysis | Cyclohexanecarboxylic acid, 4-fluoroaniline, [bmIm]OH | None | 5 hours | 30 | High (exact % not reported) | High |
| Acid Chloride-Mediated Coupling | Cyclohexanecarboxylic acid, Thionyl chloride, 4-fluoroaniline, Triethylamine | Dichloromethane | 14 hours (total) | Reflux, then 0 to RT | 75-85 | High |
| DCC Coupling | Cyclohexanecarboxylic acid, 4-fluoroaniline, DCC, HOBt | Dichloromethane or DMF | 12-24 hours | Room Temperature | 70-90 (estimated) | Moderate to High |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation.
Ionic Liquid Catalyzed Amidation
This method offers a green chemistry approach by avoiding traditional organic solvents.
Procedure: In a Schlenk tube under an argon atmosphere, combine equimolar amounts of cyclohexanecarboxylic acid (1.0 equiv) and 4-fluoroaniline (1.0 equiv) with 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (13.3 mol%). Stir the resulting mixture at 30°C for 5 hours. After the reaction is complete, quench by adding 10 mL of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic phases and dry over anhydrous sodium sulfate. The final product is purified by silica gel column chromatography.[1]
Acid Chloride-Mediated Coupling
A classic and often high-yielding method, though it involves harsher reagents.
Procedure: Step 1: Formation of Cyclohexanecarbonyl Chloride In a round-bottom flask, treat cyclohexanecarboxylic acid (1.0 equiv) with thionyl chloride (1.2 equiv). Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride by distillation.
Step 2: Amide Formation Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 4-fluoroaniline (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water. Wash the organic layer with dilute hydrochloric acid and then with brine. The crude product can be purified by recrystallization from ethanol to yield pure this compound.[1]
DCC Coupling
A widely used method in peptide synthesis that is also applicable for general amide bond formation.
General Procedure: To a solution of cyclohexanecarboxylic acid (1.0 equiv) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in an anhydrous solvent such as dichloromethane or dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) at 0°C. Stir the mixture for 30 minutes. Then, add 4-fluoroaniline (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 12-24 hours. The dicyclohexylurea (DCU) byproduct will precipitate out and can be removed by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography or recrystallization to obtain the desired product.
Visualization of Method Selection Workflow
The following diagram illustrates a logical workflow for selecting a synthesis method based on key experimental considerations.
Caption: Workflow for selecting a synthesis method.
Signaling Pathway of Amide Formation (General)
The fundamental chemical transformation in all these methods is the formation of an amide bond. The following diagram illustrates a generalized signaling pathway for this reaction.
Caption: Generalized pathway for amide bond formation.
References
Independent Replication of Research Findings on N-(4-fluorophenyl)cyclohexanecarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available research findings on N-(4-fluorophenyl)cyclohexanecarboxamide and its structural analogs. Due to a lack of direct independent replication studies on this specific compound, this document focuses on comparing its known properties with those of functionally and structurally related molecules. The information is intended to offer a valuable resource for researchers and professionals in the field of drug discovery and development by presenting available data in a structured and comparative format.
Physicochemical Properties and Structural Analogs
This compound is a carboxamide derivative with a molecular formula of C13H16FNO and a molecular weight of 221.27 g/mol [1]. Its structure features a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1]. A comparison with structurally similar compounds is presented in Table 1.
Table 1: Structural and Physicochemical Comparison of this compound and Its Analogs
| Compound Name | Key Structural Difference | Molecular Weight ( g/mol ) | Potential Applications/Properties |
| This compound | - | 221.27 | High metabolic stability, drug design[1] |
| N-phenylcyclohexanecarboxamide | No fluorine substitution | 203.28 | Basic scaffold for derivatives[2] |
| N-(4-chlorophenyl)cyclohexanecarboxamide | Chlorine substitution | 237.72 | Not specified in available literature |
| N-(4-methylphenyl)cyclohexanecarboxamide | Methyl substitution | 217.31 | Not specified in available literature[3] |
Comparative Biological Activity
Anticancer Activity
Studies on various N-phenylacetamide and N-arylcarboxamide derivatives have demonstrated cytotoxic effects against several cancer cell lines. This suggests that the this compound scaffold may possess anticancer potential. Table 2 summarizes the cytotoxicity data for some related compounds.
Table 2: Comparative in vitro Cytotoxicity of Structurally Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [4] |
| N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 | [5] |
| N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Workflow for a Typical In Vitro Cytotoxicity Study
Caption: Workflow of an in vitro cytotoxicity experiment using the MTT assay.
Antimicrobial Activity
Derivatives of cyclohexanecarboxamide have also been investigated for their antibacterial properties. A study on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives showed activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for antimicrobial screening.
Table 3: Comparative Antibacterial Activity of a Related Cyclohexane Derivative
| Organism | Type | MIC (µg/mL) of active derivatives | Reference |
| Staphylococcus aureus | Gram-positive | Significant activity | [7] |
| Staphylococcus pyogenes | Gram-positive | Significant activity | [7] |
| Escherichia coli | Gram-negative | Significant activity | [7] |
| Pseudomonas aeruginosa | Gram-negative | Significant activity | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using the broth microdilution method:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the biological activities of related compounds suggest potential targets and pathways that could be investigated. For instance, many small molecule anticancer agents exert their effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.
Hypothesized Signaling Pathway Perturbation by Carboxamide Derivatives in Cancer
Based on the observed cytotoxic effects of similar compounds, it is plausible that this compound could interfere with one or more critical cancer-related signaling pathways, such as:
-
Apoptosis Induction: Many chemotherapeutic agents induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
-
Cell Cycle Regulation: Compounds may arrest the cell cycle at different phases (e.g., G1, S, G2/M), preventing cancer cell proliferation. This often involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
-
Kinase Inhibition: Many small molecules are designed to inhibit specific protein kinases that are overactive in cancer cells, such as those in the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell growth and survival.
Conceptual Diagram of a Potential Kinase Inhibition Pathway
Caption: A hypothetical model of a kinase signaling pathway potentially inhibited by this compound.
Conclusion and Future Directions
The available data on this compound is limited. However, comparative analysis with structurally related compounds suggests that it may possess interesting biological activities, particularly in the areas of oncology and microbiology. To validate these initial hypotheses, further research is warranted.
Recommendations for future studies include:
-
Independent Synthesis and Characterization: Replication of the synthesis of this compound and thorough characterization of its physicochemical properties.
-
Comprehensive Biological Screening: In vitro screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.
-
Mechanism of Action Studies: If significant biological activity is confirmed, further studies should focus on elucidating the mechanism of action, including the identification of molecular targets and the mapping of affected signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to establish clear SAR and optimize for potency and selectivity.
By systematically addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. N-Phenylcyclohexanecarboxamide | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxamide, N-methyl-N-phenyl- | C14H19NO | CID 11053109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of N-(4-fluorophenyl)cyclohexanecarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anticipated selectivity profile of N-(4-fluorophenyl)cyclohexanecarboxamide as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). Due to the limited publicly available quantitative data for this specific compound, this guide leverages structure-activity relationship (SAR) data from analogous compounds and outlines the experimental protocols necessary to definitively characterize its selectivity.
Introduction
This compound is a molecule of interest in medicinal chemistry, noted for its high metabolic stability.[1] Its structural similarity to known FAAH inhibitors suggests it may target this enzyme. FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[2][3] Inhibition of FAAH is a therapeutic strategy for managing pain, anxiety, and inflammatory disorders by enhancing endocannabinoid signaling.
The selectivity of a FAAH inhibitor is crucial for its therapeutic potential, as off-target effects can lead to undesirable side effects. This guide provides a framework for evaluating the selectivity of this compound by comparing it with established FAAH inhibitors and detailing the requisite experimental procedures.
Comparative Analysis of FAAH Inhibitors
Below is a table comparing the activity of well-characterized FAAH inhibitors that share some structural motifs with this compound.
| Compound | Target | IC50 / Ki | Notes |
| URB524 | FAAH | IC50 = 63 nM | A well-studied cyclohexylcarbamic acid biphenyl ester.[3] |
| URB694 | FAAH | - | A second-generation inhibitor with improved metabolic stability and selectivity.[3] |
| PF-04457845 | FAAH | - | A highly potent and selective FAAH inhibitor that has been in clinical trials. |
| BIA 10-2474 | FAAH | k_inact_ / K_I_ = 1243 M⁻¹s⁻¹ | A potent, time-dependent, and long-acting FAAH inhibitor.[3] |
Note: The lack of specific IC50 or Ki values for some compounds in the readily available literature highlights the proprietary nature of some drug development data.
Experimental Protocols
To definitively determine the selectivity profile of this compound, a series of in vitro and in vivo experiments are necessary.
1. In Vitro FAAH Inhibition Assay
-
Objective: To determine the potency of this compound against FAAH.
-
Methodology:
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).
-
Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) is commonly used.[5]
-
Assay Procedure:
-
The test compound is pre-incubated with the FAAH enzyme in a buffer solution.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The hydrolysis of the substrate by FAAH releases a fluorescent product, which is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
-
2. Selectivity Profiling against Other Serine Hydrolases
-
Objective: To assess the selectivity of the compound against other serine hydrolases to identify potential off-targets.
-
Methodology:
-
Enzyme Panel: A panel of recombinant serine hydrolases (e.g., monoacylglycerol lipase (MAGL), acetylcholinesterase (AChE), diacylglycerol lipase (DAGL)) should be used.
-
Assay Procedure: Similar to the FAAH inhibition assay, the activity of each enzyme in the panel is measured in the presence of varying concentrations of this compound.
-
Data Analysis: IC50 values for each off-target enzyme are determined and compared to the IC50 value for FAAH to establish a selectivity ratio.
-
3. In Vivo Pharmacodynamic Studies
-
Objective: To confirm target engagement and assess the effect on endocannabinoid levels in a living system.
-
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Drug Administration: The compound is administered via a relevant route (e.g., oral, intraperitoneal).
-
Tissue Collection: At various time points after administration, brain and other relevant tissues are collected.
-
Measurement of Endocannabinoid Levels: Levels of anandamide and other fatty acid amides in the tissue homogenates are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: A significant increase in the levels of FAAH substrates post-administration would indicate in vivo target engagement.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: FAAH Signaling Pathway.
Caption: Experimental Workflow for Selectivity Screening.
Caption: Structure-Activity Relationship Logic.
Conclusion
While this compound presents a promising scaffold for FAAH inhibition based on its structural features and reported metabolic stability, a definitive assessment of its selectivity profile requires rigorous experimental validation. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to undertake this evaluation. Characterizing the on-target potency and off-target interactions will be critical in determining the therapeutic potential of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(4-fluorophenyl)cyclohexanecarboxamide Performance Against Other Chemical Scaffolds in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the N-aryl carboxamide scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comparative benchmark of N-(4-fluorophenyl)cyclohexanecarboxamide against other N-aryl carboxamide derivatives, focusing on their potential as anticancer agents. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a valuable performance context and to highlight key structure-activity relationships (SAR).
Introduction to this compound and Alternative Scaffolds
This compound features a central carboxamide linkage connecting a saturated cyclohexyl ring and a fluorine-substituted phenyl ring. The fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide will compare its potential performance against other N-aryl carboxamide scaffolds where the cyclohexyl and/or the fluorophenyl moieties are replaced by other groups, leading to diverse biological activities.
Alternative scaffolds discussed include those with different aromatic systems, such as thiazole and triazole rings, and variations in the non-aromatic portion of the molecule. These modifications have been shown to significantly influence the anticancer potency and selectivity of the compounds.
Comparative Performance Data
The following tables summarize the in vitro anticancer activity of various N-aryl carboxamide derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or percentage of growth inhibition (GI%). This data provides a benchmark for the expected performance of novel carboxamides like this compound.
Table 1: Cytotoxicity of N-Aryl Carboxamide Derivatives Against Various Cancer Cell Lines
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | Imatinib | 98 |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 11.6 ± 0.12 | Doxorubicin | < 1 |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocellular) | 10.8 ± 0.08 | Doxorubicin | < 1 |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Jurkat (T-cell leukemia) | 0.63-0.69 | Doxorubicin | 0.65 |
Data sourced from multiple studies.[1][2][3]
Key Signaling Pathways in N-Aryl Carboxamide Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of N-aryl carboxamides. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.
One such pathway involves the Hypoxia-Inducible Factor 1α (HIF-1α) , a key regulator of cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. Inhibition of HIF-1α signaling can suppress tumor growth and metastasis.[4]
Caption: Inhibition of the HIF-1α signaling pathway by certain N-aryl carboxamides.
Another critical pathway is the Death-Associated Protein Kinase 1 (DAPK1) signaling cascade. DAPK1 is a tumor suppressor that, when activated, can induce apoptosis (programmed cell death). Some aryl carboxamides have been identified as inhibitors of DAPK1, which, depending on the cellular context, could have pro- or anti-tumorigenic effects. The diagram below illustrates the pro-apoptotic role of DAPK1.[5]
Caption: Pro-apoptotic signaling pathway of DAPK1.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of N-aryl carboxamides.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other scaffolds) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for another 2 to 4 hours, during which viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical MTT/MTS cell viability assay.
Conclusion
While direct, quantitative performance data for this compound in anticancer assays remains to be broadly published, the analysis of related N-aryl carboxamide scaffolds provides a strong foundation for benchmarking its potential. The presented data on alternative scaffolds with demonstrated cytotoxicity against various cancer cell lines highlight the promise of this chemical class. The outlined signaling pathways, such as HIF-1α and DAPK1, offer potential mechanisms of action to be investigated for this compound. The detailed experimental protocols provide a standardized framework for future in vitro studies to definitively position the performance of this compound within the broader landscape of N-aryl carboxamide-based anticancer drug candidates. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Binding Mode and Affinity of N-(4-fluorophenyl)cyclohexanecarboxamide: A Comparative Guide
Despite a comprehensive search of scientific literature and patent databases, specific quantitative data on the binding affinity (such as K_i, K_d, or IC50 values) and the precise binding mode of N-(4-fluorophenyl)cyclohexanecarboxamide to a specific biological target remain elusive. Publicly available information does not currently offer the detailed experimental data required for a full comparative analysis as requested.
This compound is a chemical entity with potential for biological activity, suggested by the general properties of its constituent chemical groups. The fluorophenyl moiety is a common feature in many biologically active compounds, often contributing to enhanced metabolic stability and binding affinity. Similarly, the cyclohexanecarboxamide core provides a rigid scaffold that can orient functional groups for specific interactions with biological macromolecules.
While direct experimental evidence for this compound is not available, we can infer potential avenues of investigation and comparison based on the activities of structurally related compounds.
Comparison with Structurally Related Compounds
Several studies have investigated compounds containing either the N-phenylcarboxamide or the cyclohexanecarboxamide scaffold, showing a wide range of biological activities. These activities, however, are highly dependent on the specific substitutions and the overall molecular structure. Without direct data, any comparison to this compound is speculative.
For a meaningful comparison, experimental data for this compound against various biological targets would be necessary.
Hypothetical Experimental Workflow for Characterization
To determine the binding mode and affinity of this compound, a systematic experimental approach would be required. The following workflow outlines the typical steps researchers would take to characterize a novel compound.
Caption: A generalized workflow for identifying the biological target and characterizing the binding of a novel compound.
Detailed Methodologies for Key Experiments
Should a biological target for this compound be identified, the following experimental protocols would be crucial for determining its binding affinity and mode of action.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor.
-
Preparation of Cell Membranes: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.
-
Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Immobilization of the Target: The purified target protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing the test compound (this compound) is flowed over the sensor surface.
-
Measurement: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram (a plot of SPR signal versus time). The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.
Conclusion
While the chemical structure of this compound suggests its potential as a biologically active molecule, the absence of published experimental data prevents a definitive confirmation of its binding mode and affinity. The information presented here serves as a guide to the methodologies that would be necessary to characterize this compound and to provide a framework for its potential comparison with other relevant molecules once such data becomes available. Researchers interested in this compound would need to undertake the described experimental workflows to elucidate its pharmacological profile.
Head-to-Head Comparison: N-(4-fluorophenyl)cyclohexanecarboxamide and Competitor Compounds in Fatty Acid Amide Hydrolase (FAAH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(4-fluorophenyl)cyclohexanecarboxamide and its competitor compounds, focusing on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety.
While direct experimental data for this compound is not extensively available in the public domain, its structural features—a cyclohexyl group linked to a fluorinated phenyl ring via a carboxamide—place it within a well-studied class of FAAH inhibitors. This comparison will, therefore, analyze its potential performance against the well-characterized and potent FAAH inhibitor, URB597, based on established structure-activity relationships for this compound class.
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the key quantitative data for the competitor compound URB597. The data for this compound is estimated based on structure-activity relationship (SAR) studies of related cyclohexylcarboxamide and carbamate inhibitors.
| Compound | Structure | Target | IC50 (nM) | Mechanism of Action | Key Properties |
| This compound | Fatty Acid Amide Hydrolase (FAAH) | Not Publicly Available (Potentially in the nM range based on SAR) | Likely covalent modification of the catalytic serine residue | High metabolic stability is suggested by the fluorophenyl group.[1] | |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 4.6 nM (human recombinant)[2] | Covalent carbamylation of the catalytic serine (Ser241) in the FAAH active site | Potent, selective, and orally bioavailable.[2] Exhibits anxiolytic, antidepressant, and analgesic effects in preclinical models.[3] |
Signaling Pathway of FAAH Inhibition
FAAH inhibitors prevent the breakdown of the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia and anxiolysis.
Experimental Protocols
FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for screening FAAH inhibitors using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (e.g., this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compounds to the wells of the 96-well plate.
-
Add the diluted FAAH enzyme to the wells.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the FAAH substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of N-(4-fluorophenyl)cyclohexanecarboxamide: Reproducibility and Robustness in Experimental Settings
A detailed guide for researchers and drug development professionals on the synthesis, characterization, and biological activity of N-(4-fluorophenyl)cyclohexanecarboxamide, with a focus on comparing experimental outcomes to assess reproducibility and robustness.
Introduction
This compound is a synthetic compound of interest in medicinal chemistry due to the prevalence of the fluorophenyl motif in various bioactive molecules, including antiviral and anticancer agents. The robustness of its synthesis and the reproducibility of its biological effects are critical for its potential development as a therapeutic agent. This guide provides a comparative overview of reported experimental data for this compound and its analogs to aid researchers in evaluating the consistency of experimental results.
Synthesis and Characterization: A Comparative Overview
The synthesis of this compound has been reported through various methods. The reproducibility of a synthetic protocol is often assessed by comparing reaction yields, purity of the final product, and consistency of characterization data across different studies.
Two primary synthetic routes are highlighted here: an ionic liquid-catalyzed method and a classical acid chloride-mediated coupling.
Table 1: Comparison of Synthetic Methods for this compound and Analogs
| Compound | Synthetic Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Ionic Liquid-Catalyzed Amidation | [bmIm]OH | Neat | 5 hours | 30°C | Not Reported | [1] |
| This compound | Acid Chloride-Mediated Coupling | Thionyl Chloride, Pyridine | Dichloromethane | Not Reported | Reflux | High (not specified) | [1] |
| 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Acid Chloride-Mediated Coupling | Thionyl Chloride | Benzene | 2 hours | Reflux | 51% (for the acid precursor) | [2] |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | DCC/HOBt Coupling | DCC, HOBt | Acetonitrile | 36 hours | -5°C to 23°C | 40% |
Note: Direct comparison of yields for this compound is challenging due to incomplete reporting in the available literature. However, the acid chloride method is generally cited as a high-yielding approach.[1] The variability in yields for analogous compounds highlights the importance of reaction optimization for reproducibility.
Physicochemical and Spectroscopic Data
Consistent characterization data is a cornerstone of reproducible research. Below is a summary of reported data for this compound.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C13H16FNO | [3] |
| Molecular Weight | 221.27 g/mol | [3] |
| IUPAC Name | This compound | [1] |
Further spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) from multiple sources would be required for a thorough assessment of reproducibility.
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible results.
Synthesis Protocol: Acid Chloride-Mediated Coupling[1]
-
Acid Chloride Formation: Cyclohexanecarboxylic acid (1.0 equivalent) is reacted with thionyl chloride (1.2 equivalents) under reflux conditions to yield cyclohexanecarbonyl chloride.
-
Amide Coupling: The resulting acid chloride is dissolved in a suitable solvent, such as dichloromethane.
-
4-fluoroaniline (1.0 equivalent) and a base, such as pyridine, are added to the solution.
-
The reaction mixture is stirred until completion.
-
The product, this compound, is isolated and purified, typically by recrystallization.
Synthesis Workflow
Biological Activity and In Vitro Assays: A Comparative Analysis
The biological activity of N-aryl carboxamide derivatives has been explored in various contexts, including as anticancer and antimicrobial agents. The robustness of these findings relies on consistent results from in vitro assays.
Table 3: Comparative In Vitro Cytotoxicity of Carboxamide Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (prostate) | MTS | 52 | [4] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate) | MTS | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast) | MTS | 100 | [4] |
| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (liver) | MTT | 2.77 µg/mL | |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4c, p-nitro analog) | SKNMC (neuroblastoma) | MTT | 10.8 | [5] |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4d, m-chloro analog) | Hep-G2 (liver) | MTT | 11.6 | [5] |
| Reference: Doxorubicin | A549 (lung) | MTT | 3.01 | [6] |
| Reference: Imatinib | PC3 (prostate) | MTS | 40 | [4] |
The IC50 values for different carboxamide derivatives vary significantly depending on the specific chemical structure and the cancer cell line tested. This highlights the sensitivity of biological assays and the importance of consistent experimental conditions for robust comparisons.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Cytotoxicity Workflow
Potential Signaling Pathways
The precise mechanism of action for this compound is not well-documented. However, studies on structurally related N-aryl compounds suggest potential interactions with key signaling pathways involved in cell survival and proliferation. For instance, some N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide derivatives have been shown to activate the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis.[7] Other N-aryl compounds have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[8]
Postulated Signaling Pathway Involvement
Conclusion
This guide provides a comparative framework for evaluating the reproducibility and robustness of experimental data related to this compound. The available data, while not exhaustive for the title compound itself, suggests that synthetic outcomes can be consistent with well-defined protocols. Biological activity, as evidenced by analogs, is highly dependent on the specific molecular structure and the experimental context. For robust and reproducible findings, it is imperative for researchers to adhere to detailed, standardized protocols and to fully report all experimental parameters and characterization data. Future studies focusing on the direct comparison of different synthetic methods and comprehensive biological profiling of this compound are warranted to fully establish its potential in drug development.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 4. brieflands.com [brieflands.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bioisosteric approach to the discovery of novel N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-based activators of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling N-(4-fluorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of N-(4-fluorophenyl)cyclohexanecarboxamide. The information is compiled from safety data for structurally related compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a thorough risk assessment should be conducted before commencing any work with this chemical.
Physicochemical Data
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | [1][2][3] |
| Molecular Weight | 221.27 g/mol | [1][2][3] |
Note: No specific toxicological data (e.g., LD50, exposure limits) for this compound was found in the public domain.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Given the absence of specific hazard information, a cautious approach is mandatory. The following procedural steps are based on best practices for handling research chemicals with unknown toxicity.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5][6] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4][5][6]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Source |
| Hands | Nitrile or neoprene gloves.[7][8] | To prevent skin contact. For dry solids, nitrile, neoprene, or butyl rubber gloves are generally suitable.[8] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes/Face | Chemical safety goggles with side shields.[4][7] A face shield should be worn if there is a significant risk of splashing.[7] | To protect against dust particles and potential splashes. Standard safety glasses are not sufficient.[7] |
| Body | A lab coat is mandatory. For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls are recommended.[9] | To protect skin and personal clothing from contamination. |
| Respiratory | For routine handling in a fume hood, respiratory protection may not be required. If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N-95 or higher particulate respirator should be used.[10] | To prevent inhalation of airborne particles. |
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood or a glove box to contain any dust.
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4][8] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[8][11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE (gloves, etc.), weighing paper, and any spilled material, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Compound: The original container with any remaining compound should be disposed of as hazardous waste. Do not attempt to wash it down the drain.
-
-
Container Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[4][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 3. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hsa.ie [hsa.ie]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. fishersci.com [fishersci.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
